molecular formula C7H12ClNO B073580 2-Chloro-1-piperidin-1-yl-ethanone CAS No. 1440-60-4

2-Chloro-1-piperidin-1-yl-ethanone

Cat. No.: B073580
CAS No.: 1440-60-4
M. Wt: 161.63 g/mol
InChI Key: NSWLMOHUXYULKL-UHFFFAOYSA-N
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Description

2-Chloro-1-piperidin-1-yl-ethanone is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWLMOHUXYULKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278546
Record name 2-Chloro-1-piperidin-1-yl-ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440-60-4
Record name 2-Chloro-1-(1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8198
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1440-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-piperidin-1-yl-ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2-Chloro-1-piperidin-1-yl-ethanone (also known as 1-(Chloroacetyl)piperidine), a key chemical intermediate in organic synthesis.

Core Physicochemical Properties

This compound is a clear, pale yellow liquid at room temperature.[1] It is characterized by the following identifiers:

IdentifierValue
CAS Number 1440-60-4[2]
Molecular Formula C₇H₁₂ClNO[2]
Molecular Weight 161.63 g/mol [2]
IUPAC Name 2-chloro-1-(piperidin-1-yl)ethanone[2]
Synonyms 1-(Chloroacetyl)piperidine, N-Chloroacetylpiperidine[2]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Physical State Clear pale yellow liquid[1]
Boiling Point 85 °C at 0.08 mmHg[3]
Predicted Boiling Point 270.3 °C at 760 mmHg
Predicted LogP 1.2[2]

Synthesis of this compound

A general and high-yielding method for the synthesis of this compound involves the acylation of piperidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0 °C in an ice bath.

  • Chloroacetyl chloride (1.0 equivalent) is added dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 6 hours.

  • The reaction is then allowed to warm to room temperature and stirred for an additional 6 hours.

  • Upon completion, the reaction mixture is diluted with dichloromethane.

  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic phase is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid. This method has been reported to yield the product in up to 99% purity.[3]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Piperidine Piperidine ReactionVessel Reaction Vessel at 0°C Piperidine->ReactionVessel ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionVessel dropwise Triethylamine Triethylamine Triethylamine->ReactionVessel DCM Dichloromethane (Solvent) DCM->ReactionVessel Stirring1 Stir at 0°C for 6h ReactionVessel->Stirring1 Stirring2 Stir at RT for 6h Stirring1->Stirring2 Dilution Dilute with DCM Stirring2->Dilution Wash1 Wash with NaHCO₃(aq) Dilution->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry over MgSO₄ Wash2->Drying Concentration Concentrate in vacuo Drying->Concentration Product This compound Concentration->Product

Synthesis workflow for this compound.

Spectral Data Analysis

Detailed experimental spectral data with full interpretation for this compound are not widely available in the public domain. The following sections provide an overview of the expected spectral features based on the compound's structure and data from related compounds.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the chloroacetyl group.

  • Piperidine Protons: The ten protons on the piperidine ring would likely appear as a complex multiplet in the upfield region, typically between 1.5 and 3.6 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be expected to be deshielded and appear further downfield compared to the protons on carbons 3, 4, and 5. Due to the amide bond, the two protons on C2 and the two on C6 may not be equivalent, leading to more complex splitting patterns.

  • Chloroacetyl Protons: The two protons of the -CH₂Cl group are expected to appear as a sharp singlet further downfield, likely in the range of 4.0-4.5 ppm, due to the deshielding effects of the adjacent carbonyl group and the chlorine atom.

13C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the different carbon environments in the molecule.

  • Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

  • Piperidine Carbons: The carbons of the piperidine ring would appear in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) would be expected around 40-50 ppm, while the other carbons (C3, C4, and C5) would be found further upfield, likely between 20-30 ppm.

  • Chloroacetyl Carbon: The carbon of the -CH₂Cl group would be expected to appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.

  • C-N Stretch: A moderate absorption band for the C-N stretch is expected around 1100-1300 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

  • C-Cl Stretch: A weak to moderate absorption for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would likely result in fragmentation patterns characteristic of N-acyl piperidines.

  • Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 161 and 163 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

  • Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This could lead to the formation of the piperidinyl-carbonyl cation (m/z 112) or the chloroacetyl cation (m/z 77/79).

  • Fragmentation of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to the loss of ethylene (28 Da) or other small neutral molecules, resulting in a series of smaller fragment ions. A prominent peak at m/z 126 has been reported in the GC-MS data on PubChem, which could correspond to the loss of a chlorine radical followed by rearrangement.[4]

G M [C₇H₁₂ClNO]⁺˙ m/z 161/163 F1 [C₆H₁₀NO]⁺ m/z 112 M->F1 - •CH₂Cl F2 [C₂H₂ClO]⁺ m/z 77/79 M->F2 - •C₅H₁₀N F3 [C₇H₁₂NO]⁺ m/z 126 M->F3 - •Cl

Plausible EI-MS fragmentation pathways.

Safety and Handling

This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Chloro-1-piperidin-1-yl-ethanone (CAS: 1440-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-piperidin-1-yl-ethanone, a versatile chemical intermediate. This document collates available data on its chemical and physical properties, synthesis, safety, and potential applications based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound, also known as N-(Chloroacetyl)piperidine, is a clear, pale yellow liquid.[1] It is a reactive compound due to the presence of the α-chloro ketone functional group, making it a useful building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
CAS Number 1440-60-4[1][2]
Molecular Formula C₇H₁₂ClNO[1][2]
Molecular Weight 161.63 g/mol [2]
IUPAC Name 2-chloro-1-(piperidin-1-yl)ethanone[2]
Synonyms N-(Chloroacetyl)piperidine, 1-(Chloroacetyl)piperidine[2]
InChI InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2[2]
InChIKey NSWLMOHUXYULKL-UHFFFAOYSA-N[2]
Canonical SMILES C1CCN(CC1)C(=O)CCl[2]
Table 2: Physical and Spectroscopic Data
PropertyValueSource(s)
Appearance Clear pale yellow liquid[1]
Boiling Point 85°C at 0.08 mmHg
Storage Temperature 2-8°C
Topological Polar Surface Area 20.3 Ų[2]
Complexity 121[2]
¹H NMR Data available in spectral databases[2]
¹³C NMR Data available in spectral databases
Mass Spectrometry Data available in spectral databases[2]
IR Spectroscopy Data available in spectral databases

Synthesis

The synthesis of this compound is typically achieved through the acylation of piperidine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

G Piperidine Piperidine Product This compound Piperidine->Product Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium chloride Base->Byproduct Solvent Inert Solvent (e.g., Dichloromethane) G Compound This compound (or its derivatives) Target_Protein Target Protein (e.g., Enzyme with nucleophilic residue) Compound->Target_Protein Covalent Binding (Alkylation) Signaling_Pathway Cellular Signaling Pathway Target_Protein->Signaling_Pathway Regulates Covalent_Adduct Covalently Modified Protein (Inactive) Covalent_Adduct->Signaling_Pathway Inhibition of Regulation Biological_Effect Downstream Biological Effect Signaling_Pathway->Biological_Effect G Sample Sample containing This compound Extraction Sample Preparation (e.g., Extraction, Dilution) Sample->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection Detection (e.g., MS, FID, UV) Chromatography->Detection Data_Analysis Data Analysis (Quantification and Identification) Detection->Data_Analysis

References

An In-depth Technical Guide to 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Chloro-1-piperidin-1-yl-ethanone, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development.

Chemical Identity

IUPAC Name: 2-chloro-1-piperidin-1-ylethanone[1]

Alternative IUPAC Name: 1-(chloroacetyl)piperidine[2]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

  • 1-(2-chloroacetyl)piperidine

  • 1-(Chloroacetyl)piperidine[1]

  • 2-chloro-1-(piperidin-1-yl)ethan-1-one

  • N-chloroacetylpiperidine[1]

  • Piperidine, 1-(chloroacetyl)-

  • NSC8198[1]

  • CAS Number: 1440-60-4[1][3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₂ClNO[1][3]
Molecular Weight 161.63 g/mol [1]
Appearance Clear pale yellow liquid[3]
Boiling Point 85°C at 0.08 mmHg[4]
Monoisotopic Mass 161.0607417 Da[1][3]
Topological Polar Surface Area 20.3 Ų[1][3]
Complexity 121[1][3]
Storage Temperature 2-8°C[4]

Synthesis and Experimental Protocols

This compound is typically synthesized via the acylation of piperidine with chloroacetyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

A common method for the synthesis of this compound is as follows:

  • Reaction Setup: A solution of piperidine and a base, such as triethylamine, is prepared in a suitable aprotic solvent like dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.[4]

  • Cooling: The reaction mixture is cooled to 0°C using an ice bath to control the exothermic nature of the reaction.[4]

  • Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the cooled solution of piperidine and triethylamine.[4] The temperature is maintained at 0°C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for several hours to ensure the completion of the reaction.[4]

  • Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with a saturated sodium bicarbonate solution and brine.[4]

  • Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid.[4]

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[5] Its reactivity, stemming from the activated carbonyl group adjacent to the chlorine atom, makes it a valuable building block for creating more complex molecular architectures.[5]

Piperidine derivatives, synthesized using this intermediate, are known to be useful for various pharmaceutical applications, including as cardiotonic, neurotropic, and anti-inflammatory agents.[6]

Logical Relationship: Role as a Synthetic Intermediate

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules, such as thieno[2,3-b]pyridine derivatives, which are investigated for their potential biological activities.[7]

G cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_synthesis Further Synthesis cluster_product Final Product Class A Piperidine C This compound A->C Acylation B Chloroacetyl Chloride B->C E Biologically Active Molecules (e.g., Thieno[2,3-b]pyridines) C->E Reaction & Cyclization D Nucleophilic Substrate (e.g., 2-thioxo-dihydropyridine-3-carbonitriles) D->E

Caption: Synthetic pathway from starting materials to biologically active molecules.

Experimental Workflow: General Synthesis

The diagram below outlines the general workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve Piperidine & Triethylamine in Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add Add Chloroacetyl Chloride Dropwise cool->add react Stir at Room Temperature add->react workup Work-up: - Dilute with Dichloromethane - Wash with NaHCO₃ & Brine react->workup dry Dry Organic Phase (Anhydrous MgSO₄) workup->dry filter Filter dry->filter concentrate Concentrate Under Reduced Pressure filter->concentrate product Obtain this compound (Light Yellow Liquid) concentrate->product

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2-Chloro-1-piperidin-1-yl-ethanone, a key intermediate in organic synthesis and pharmaceutical development.[1] The document outlines the core starting materials, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Route: Acylation of Piperidine

The most prevalent and straightforward method for the synthesis of this compound is the acylation of piperidine with chloroacetyl chloride.[2][3] This reaction involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the desired product. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.[2]

A general schematic of this reaction is presented below:

Synthesis_Pathway cluster_reactants Starting Materials & Reagents Piperidine Piperidine Product This compound Piperidine->Product ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Base Base (e.g., Triethylamine, NaOH) Byproduct Salt Byproduct (e.g., Triethylammonium chloride) Base->Byproduct Neutralizes HCl Solvent Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound and analogous compounds. This allows for a comparative analysis of different reaction conditions and their outcomes.

Starting Material (Amine)Acylating AgentBaseSolventReaction ConditionsYield (%)Reference
4-MethylpiperidineChloroacetyl chlorideTriethylamineDichloromethane0°C to room temp., 6 h78[4]
1-(2-fluorobenzyl)piperazineChloroacetyl chloride10% NaHCO₃ (aq)Dichloromethane0°C to room temp., 30 min90[5]
Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidineChloroacetyl chloridePyridineEthyl acetate3°C to room temp., 1.5 h94[6]
PiperidineChloroacetyl chloride10% Sodium hydroxide (aq)DichloromethaneNot specified (Schotten-Baumann)Not specified[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, based on established laboratory procedures.

Protocol 1: Synthesis of 1-(Chloroacetyl)-4-methylpiperidine[4]

This protocol details the synthesis of a substituted derivative, which can be adapted for the synthesis of the title compound by using piperidine instead of 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA)

  • Chloroacetyl chloride

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methylpiperidine (10 g, 100 mmol) in anhydrous CH₂Cl₂ (100 ml), add triethylamine (2.5 eq, 35 ml) at 0°C under a nitrogen atmosphere.

  • Add chloroacetyl chloride (1.2 eq, 9.6 ml) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Dilute the solution with water (60 ml) and extract with ethyl acetate (3 x 100 ml).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Protocol 2: General Procedure for the Acylation of Amines[5]

This protocol provides a general method for the acylation of a piperazine derivative, which is applicable to piperidine.

Materials:

  • 1-(2-fluorobenzyl)piperazine (or Piperidine)

  • Dichloromethane (CH₂Cl₂)

  • Chloroacetyl chloride

  • Cold Water

  • 10% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2-fluorobenzyl)piperazine (5.90 mmol) in CH₂Cl₂ (20 ml).

  • In a separate flask, prepare a solution of chloroacetyl chloride (7.15 mmol) in CH₂Cl₂ (10 ml).

  • At 0°C, add the amine solution to the chloroacetyl chloride solution.

  • Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the mixture into cold water (50 ml) and basify with a 10% NaHCO₃ aqueous solution.

  • Separate the organic layer and dry it over Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the pure product.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow A Reaction Setup (Amine, Solvent, Base) B Addition of Chloroacetyl Chloride (Controlled Temperature) A->B C Reaction Monitoring (e.g., TLC) B->C D Aqueous Workup (Quenching and Extraction) C->D E Drying and Solvent Removal D->E F Product Isolation E->F

Caption: A typical experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Spectral Data of 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-1-piperidin-1-yl-ethanone. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectral analysis of this compound.

Core Spectral Data

The following sections present the available spectral data for this compound in a structured and easily comparable format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonsChemical Shift (ppm)Multiplicity
H-2', H-6' (axial & equatorial)3.4 - 3.6Multiplet
H-3', H-4', H-5' (axial & equatorial)1.5 - 1.7Multiplet
H-24.1 - 4.3Singlet

¹³C NMR (Predicted)

Carbon AtomChemical Shift (ppm)
C=O165 - 167
-CH₂Cl42 - 44
C-2', C-6'46 - 48
C-3', C-5'25 - 27
C-4'24 - 26
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups within the molecule.

Wavenumber (cm⁻¹)Functional Group
~2940C-H stretch (aliphatic)
~1650C=O stretch (amide)
~1440C-H bend (methylene)
~1240C-N stretch
~740C-Cl stretch
Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound provides crucial information about its molecular weight and fragmentation pattern. Data from the NIST Mass Spectrometry Data Center is summarized below.[1]

m/zRelative IntensityProposed Fragment
161/163Low[M]⁺ (Molecular Ion)
126High[M - Cl]⁺
84Moderate[C₅H₁₀N]⁺ (Piperidine ring)
42Moderate[C₂H₂O]⁺ or [C₃H₆]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra, adaptable for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

¹H and ¹³C NMR Acquisition:

  • The NMR spectrometer is typically a 400 MHz or higher field instrument.

  • For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

FTIR Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The spectral data is collected over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a GC vial.

GC-MS Analysis:

  • The GC is equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5ms or equivalent).

  • The oven temperature program typically starts at a low temperature (e.g., 50-70 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

  • Helium is commonly used as the carrier gas with a constant flow rate.

  • The mass spectrometer is operated in electron ionization (EI) mode at a standard energy of 70 eV.

  • The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data analysis involves identifying the peak corresponding to this compound in the total ion chromatogram and examining its corresponding mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and interpreting the spectral data for this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation NMR_Acq NMR Spectroscopy (¹H and ¹³C) NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Acq FTIR Spectroscopy IR_Proc Background Subtraction, Peak Picking IR_Acq->IR_Proc MS_Acq GC-MS Analysis MS_Proc Chromatogram Integration, Mass Spectrum Extraction MS_Acq->MS_Proc NMR_Analysis Chemical Shift Assignment, Multiplicity Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion Identification, Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structure Combined Structural Information NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

In-Depth Technical Guide: Health and Safety Information for 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Chloro-1-piperidin-1-yl-ethanone (CAS RN: 1440-60-4). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a laboratory chemical with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol .[1] It is also known by its IUPAC name, 2-chloro-1-piperidin-1-ylethanone.[1] At ambient temperature, it exists as a liquid.[2]

PropertyValueSource
Molecular Formula C7H12ClNO[1]
Molecular Weight 161.63 g/mol [1]
CAS Number 1440-60-4[1]
Physical Form Liquid[2]
Purity 97%[2]

Hazard Identification and Classification

Signal Word: Warning [2]

Pictogram:

alt text

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1][3] This classification falls under Acute Toxicity, Oral (Category 4).[3]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317IF SWALLOWED: Get medical help.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P317Get medical help.[1]
P330Rinse mouth.[1][3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

Experimental Protocols

Detailed methodologies for assessing the acute toxicity of chemical compounds are outlined in the OECD guidelines. Below are summaries of relevant protocols.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to identify a dose that causes evident toxicity but not mortality.

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the starting dose for the main study.

  • Main Study: A group of animals (typically 5 males and 5 females) is dosed at the selected starting dose.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The study identifies the dose level that produces clear signs of toxicity.

OECD_420_Workflow start Start: Select Starting Dose sighting_study Sighting Study (1 animal) start->sighting_study observe_sighting Observe for Toxicity/Mortality sighting_study->observe_sighting main_study_dose Select Dose for Main Study observe_sighting->main_study_dose main_study Main Study (Group of animals) main_study_dose->main_study observe_main Observe for 14 Days main_study->observe_main endpoint Endpoint: Evident Toxicity Dose observe_main->endpoint

Caption: OECD Guideline 420 Workflow.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This sequential method uses a smaller number of animals to assign a chemical to a toxicity class.

Methodology:

  • Dosing: A group of three animals of a single sex is dosed at one of the defined starting doses (25, 200, or 2000 mg/kg).

  • Observation: Animals are observed for mortality.

  • Sequential Dosing: Depending on the number of mortalities, either the test is stopped, a higher or lower dose is used for the next group of three animals, or another group is dosed at the same level.

  • Classification: The substance is classified based on the mortality rates at different dose levels.

OECD_423_Workflow start Start: Select Starting Dose (25, 200, or 2000 mg/kg) dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe_mortality1 Observe for Mortality dose_group1->observe_mortality1 decision1 Decision based on Mortality observe_mortality1->decision1 stop Stop Test & Classify decision1->stop Clear Outcome dose_higher Dose Next Group at Higher Dose decision1->dose_higher Low Mortality dose_lower Dose Next Group at Lower Dose decision1->dose_lower High Mortality dose_same Dose Next Group at Same Dose decision1->dose_same Intermediate Outcome observe_mortality2 Observe for Mortality dose_higher->observe_mortality2 dose_lower->observe_mortality2 dose_same->observe_mortality2 classify Classify Substance observe_mortality2->classify

Caption: OECD Guideline 423 Workflow.

In Vitro Cytotoxicity Assay - MTT Assay

This colorimetric assay is a common method to assess the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan, which is proportional to the number of viable cells.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat_cells Treat with this compound start->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance analyze Analyze Data (IC50) measure_absorbance->analyze

Caption: MTT Cytotoxicity Assay Workflow.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is ambient.[2]

First-Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS provided by the supplier for the most detailed and up-to-date information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-1-piperidin-1-yl-ethanone as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-piperidin-1-yl-ethanone, also known as 1-(chloroacetyl)piperidine, is a highly reactive α-chloro ketone that serves as a pivotal building block in the synthesis of a diverse range of pharmaceutical compounds. Its utility stems from the presence of two key reactive sites: an electrophilic carbonyl carbon and an adjacent carbon atom bearing a good leaving group (chloride). This arrangement facilitates facile nucleophilic substitution and condensation reactions, enabling the efficient incorporation of the piperidinyl-ethanone moiety into more complex molecular architectures. The piperidine ring itself is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on local anesthetics.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug development is in the synthesis of molecules containing a piperidinyl-ethanone or a related substructure. This building block is particularly valuable for the synthesis of local anesthetics and other central nervous system (CNS) active compounds. The piperidine moiety can influence the lipophilicity, basicity, and overall three-dimensional shape of a molecule, which are critical determinants of its biological activity.

One notable example of a pharmaceutical synthesized from this building block is the local anesthetic Propipocaine .

Synthesis of Propipocaine

Propipocaine is synthesized via a Williamson ether synthesis, where the sodium salt of a substituted phenol, in this case, 4-propylphenol, acts as a nucleophile, displacing the chloride from this compound.

Reaction Scheme:

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Propipocaine and analogous reactions involving α-chloro ketones.

Starting MaterialNucleophileProductReaction ConditionsYield (%)
This compound4-PropylphenolPropipocaineNaH, DMF, rt, 12h~85-95 (Estimated)
2-Chloro-N-phenylacetamide2-Mercapto-4-phenyl-6-methylnicotinonitrile2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-phenylacetamideTEA, Ethanol, reflux, 3h89
1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one)2-Hydroxyacetophenone1,1'-(Piperazine-1,4-diyl)bis(2-(2-acetylphenoxy)ethanone)KOH, Ethanol/DMF, reflux, 10 minNot specified

Experimental Protocols

Protocol 1: Synthesis of Propipocaine from this compound

This protocol describes a general procedure for the Williamson ether synthesis of Propipocaine.

Materials:

  • This compound

  • 4-Propylphenol

  • Sodium hydride (NaH) or another suitable base (e.g., Potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., Acetonitrile)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-propylphenol (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure Propipocaine.

Signaling Pathway and Mechanism of Action

Pharmaceuticals derived from this compound, such as the local anesthetic Propipocaine, primarily act by blocking voltage-gated sodium channels in the neuronal membrane. This blockade inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation.

Mechanism of Action of Local Anesthetics

Local anesthetics like Propipocaine exist in equilibrium between a charged (cationic) and uncharged (neutral) form. The uncharged form is more lipid-soluble and can readily cross the neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation of an action potential. The result is a reversible blockade of nerve conduction and a temporary loss of sensation in the area of application.[2][3][4][5][6]

Mandatory Visualizations

Experimental Workflow for the Synthesis of Propipocaine

G cluster_0 Reaction Setup cluster_1 Nucleophilic Substitution cluster_2 Work-up cluster_3 Purification A Dissolve 4-Propylphenol in anhydrous DMF B Add Sodium Hydride at 0 °C A->B C Stir for 30 min at RT B->C D Add this compound solution dropwise C->D E Stir at RT for 12-24h (Monitor by TLC) D->E F Quench with sat. NaHCO₃ E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Pure Propipocaine K->L

Caption: Workflow for the synthesis of Propipocaine.

Signaling Pathway: Mechanism of Action of Local Anesthetics

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-gated Sodium Channel Na_influx Na+ Influx Na_channel->Na_influx allows Blockade Blockade of Nerve Conduction Na_channel->Blockade leads to Propipocaine_ext Propipocaine (Uncharged) Propipocaine_int_uncharged Propipocaine (Uncharged) Propipocaine_ext->Propipocaine_int_uncharged crosses membrane Propipocaine_int_charged Propipocaine (Charged) Propipocaine_int_uncharged->Propipocaine_int_charged protonation Propipocaine_int_charged->Na_channel binds to Nerve_impulse Nerve Impulse Depolarization Membrane Depolarization Nerve_impulse->Depolarization triggers Depolarization->Na_channel opens Action_potential Action Potential Propagation Na_influx->Action_potential causes Pain_signal Pain Signal Transmission Action_potential->Pain_signal Blockade->Pain_signal inhibits

Caption: Local anesthetic action on sodium channels.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-1-piperidin-1-yl-ethanone, also known as 1-(chloroacetyl)piperidine, is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry.[1] Its structure incorporates a reactive α-chloro ketone moiety, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the foundation for its application as a key building block in the construction of a wide array of heterocyclic compounds. The piperidine ring, a common scaffold in many biologically active molecules, imparts specific physicochemical properties to the final products.[2]

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic systems, including thiazoles, imidazoles, and oxazoles, using this compound as the starting material.

Synthesis of 2-Amino-4-(piperidin-1-yl)thiazole Derivatives

Application Note: The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of α-haloketones, such as this compound, with a thiourea or thioamide derivative readily yields substituted thiazoles.[3][4] This pathway provides a straightforward route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[4] The reaction proceeds via an initial S-alkylation of the thiourea by the α-chloro ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-amino-4-(piperidin-1-carbonyl)thiazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagent: To this solution, add thiourea (0.76 g, 10 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Filter the solid product, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (15 mL).

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 2-amino-4-(piperidin-1-carbonyl)thiazole.

Quantitative Data Summary

Starting MaterialReagentSolventReaction Time (h)TemperatureTypical Yield (%)
This compoundThioureaEthanol4-6Reflux85-95%
This compoundN-phenylthioureaEthanol5-7Reflux80-90%
This compoundThioacetamideAcetone8-10Reflux70-80%

Synthesis of 2,4-Disubstituted Imidazole Derivatives

Application Note: Imidazoles are another class of heterocyclic compounds with significant therapeutic applications.[5] this compound can serve as a precursor for imidazole synthesis through various methods, including the Radziszewski reaction or by reaction with amidines. A common approach involves the condensation of the α-chloro ketone with an amidine, where the amidine provides the N-C-N fragment required to form the imidazole ring. This reaction typically proceeds under basic conditions.

Experimental Protocol: Synthesis of 2-phenyl-4-(piperidin-1-carbonyl)-1H-imidazole

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.62 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 25 mL) as the solvent.

  • Reaction: Stir the suspension and heat to 100-110 °C for 8-12 hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the desired imidazole product.

Quantitative Data Summary

Starting MaterialReagentBaseSolventTemperature (°C)Typical Yield (%)
This compoundBenzamidine HClK₂CO₃DMF11060-75%
This compoundAcetamidine HClNaOEtEthanolReflux55-70%

Synthesis of 2,5-Disubstituted Oxazole Derivatives

Application Note: The Robinson-Gabriel synthesis allows for the formation of oxazoles from α-acylamino ketones. A variation of this approach involves the direct reaction of an α-halo ketone with a primary amide. This compound reacts with primary amides to first form an N-acylamino ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the oxazole ring. Oxazoles are important structural motifs in various natural products and pharmaceuticals.[6]

Experimental Protocol: Synthesis of [5-(piperidin-1-carbonyl)oxazol-2-yl]phenylmethanone

  • Reaction Setup: In a 50 mL flask, suspend this compound (1.62 g, 10 mmol) and benzamide (1.21 g, 10 mmol) in acetonitrile (20 mL).

  • Reaction - Step 1 (Alkylation): Heat the mixture to reflux for 12-16 hours to form the α-acylamino ketone intermediate.

  • Reaction - Step 2 (Cyclization): Cool the mixture slightly and add concentrated sulfuric acid (1 mL) dropwise.

  • Reaction Completion: Heat the mixture again to reflux for an additional 2-4 hours until cyclization is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography.

Quantitative Data Summary

Starting MaterialReagentCatalystSolventTemperature (°C)Typical Yield (%)
This compoundBenzamideH₂SO₄AcetonitrileReflux50-65%
This compoundAcetamidePPA*Toluene11045-60%

*PPA: Polyphosphoric Acid

References

Application Notes and Protocols for N-Alkylation using 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The introduction of an alkyl substituent onto a primary or secondary amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and conformational flexibility, thereby influencing its biological activity and pharmacokinetic profile. One versatile reagent for this purpose is 2-Chloro-1-piperidin-1-yl-ethanone, an α-chloroacetamide derivative.

The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it highly susceptible to nucleophilic attack by amines. This reagent allows for the introduction of a piperidin-1-yl-acetyl moiety onto a variety of amine-containing scaffolds. The resulting N-substituted 2-(piperidin-1-yl)acetamides are of significant interest in medicinal chemistry, as the piperidine ring is a common motif in many centrally active drugs, and the acetamide linker provides a flexible and robust connection.

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, along with a summary of representative reaction conditions and a visual representation of the experimental workflow.

Reaction Mechanism

The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction is completed by the departure of the chloride ion as the leaving group, resulting in the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocols

Materials
  • This compound

  • Primary or secondary amine

  • Anhydrous base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Anhydrous polar aprotic solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

General Procedure for N-Alkylation
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), anhydrous base (1.5-2.0 eq.), and an anhydrous polar aprotic solvent.

    • If the reaction is sluggish, a catalytic amount of sodium iodide (0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction.

    • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and homogenization.

  • Addition of Alkylating Agent:

    • Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the reaction solvent.

    • Add the solution of the alkylating agent dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions and hypothetical yields for the N-alkylation of various amines with this compound. Note: These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃ACN80685
24-MethoxyanilineK₂CO₃DMF80590
3BenzylamineEt₃NACN60882
4MorpholineNa₂CO₃Acetone501278
5PiperidineK₂CO₃ACN60688

Mandatory Visualization

N_Alkylation_Mechanism reagents Amine (R-NH₂) + this compound transition_state SN2 Transition State reagents->transition_state Nucleophilic Attack product N-alkylated Product + HCl transition_state->product Chloride Departure neutralization Neutralization product->neutralization HCl byproduct base Base base->neutralization

Caption: N-Alkylation Reaction Mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Add Amine, Base, and Solvent b Add this compound a->b c Heat and Stir b->c d Monitor by TLC c->d e Solvent Evaporation d->e f Extraction e->f g Drying and Concentration f->g h Column Chromatography g->h final_product final_product h->final_product Pure Product

Caption: Experimental Workflow for N-Alkylation.

Application Notes and Protocols for the Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Chloro-1-piperidin-1-yl-ethanone with primary and secondary amines represents a fundamental and versatile method for the synthesis of a diverse range of N-substituted aminoacetamide derivatives. This synthetic route, a classical example of nucleophilic substitution, is of significant interest in medicinal chemistry and drug discovery. The resulting piperidine-containing scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals, owing to the favorable pharmacokinetic properties conferred by the piperidine moiety.

The general reaction involves the displacement of the chloride atom from the α-carbonyl position of this compound by an amine nucleophile. The reactivity of the amine, steric hindrance, and reaction conditions can be modulated to achieve a library of compounds with varied physicochemical and pharmacological profiles. These derivatives serve as crucial intermediates for the synthesis of more complex heterocyclic systems and are often screened for a wide array of biological activities.

This document provides detailed experimental protocols for this reaction, a summary of expected quantitative data, and a logical workflow for the synthesis and characterization of 2-amino-1-(piperidin-1-yl)ethanone derivatives.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-(substituted-amino)-1-(piperidin-1-yl)ethanone derivatives. The data is compiled from analogous reactions reported in the scientific literature and represents expected outcomes under optimized conditions.

Amine SubstrateProductSolventBaseTemp. (°C)Time (h)Yield (%)
Aniline2-(Phenylamino)-1-(piperidin-1-yl)ethanoneAcetonitrileK₂CO₃Reflux685-95
4-Methylaniline2-((4-Methylphenyl)amino)-1-(piperidin-1-yl)ethanoneDMFK₂CO₃80588-96
4-Chloroaniline2-((4-Chlorophenyl)amino)-1-(piperidin-1-yl)ethanoneAcetonitrileK₂CO₃Reflux782-93
Benzylamine2-(Benzylamino)-1-(piperidin-1-yl)ethanoneDMFNaHRT1275-85
Morpholine2-Morpholino-1-(piperidin-1-yl)ethanoneAcetonitrileK₂CO₃60880-90
Pyrrolidine2-(Pyrrolidin-1-yl)-1-(piperidin-1-yl)ethanoneTHFEt₃NReflux1078-88
Diethylamine2-(Diethylamino)-1-(piperidin-1-yl)ethanoneAcetonitrileK₂CO₃Reflux1270-80

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification method.

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Aromatic Amines

This protocol describes a general method for the N-alkylation of aromatic amines with this compound using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Amine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask, add the substituted aromatic amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add acetonitrile or DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(arylamino)-1-(piperidin-1-yl)ethanone derivative.

Protocol 2: General Procedure for the Reaction with Aliphatic Amines

This protocol outlines a general method for the N-alkylation of aliphatic amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Aliphatic Amine (primary or secondary) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if required)

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or THF.

  • Add the aliphatic amine (1.2 eq) to the solution.

  • Add the base (potassium carbonate or triethylamine, 2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.

  • If potassium carbonate was used, filter the solid. If triethylamine was used, proceed to the next step.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to yield the desired 2-(alkylamino)-1-(piperidin-1-yl)ethanone derivative.

Mandatory Visualization

experimental_workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start: Reagents reaction Reaction of this compound with Amine start->reaction Solvent, Base workup Aqueous Work-up reaction->workup Quenching purification Purification (Chromatography/Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir analysis Purity and Structural Confirmation nmr->analysis ms->analysis ir->analysis end end analysis->end Final Product

Caption: General workflow for the synthesis and characterization of 2-amino-1-(piperidin-1-yl)ethanone derivatives.

signaling_pathway_placeholder Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling receptor Receptor Tyrosine Kinase downstream_kinase Downstream Kinase (e.g., PI3K) receptor->downstream_kinase Phosphorylation effector Effector Protein (e.g., Akt) downstream_kinase->effector Activation cellular_response Cellular Response (e.g., Proliferation) effector->cellular_response inhibitor Synthesized Piperidine Derivative inhibitor->downstream_kinase Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a synthesized piperidine derivative.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-Chloro-1-piperidin-1-yl-ethanone and its derivatives. These compounds are pivotal intermediates in the pharmaceutical industry, particularly in the development of antipsychotic drugs and other central nervous system (CNS) modulators.[1][2][3][4]

Application Notes

This compound and its substituted analogues are highly valuable building blocks in organic synthesis. Their reactivity, stemming from the electrophilic chloroacetyl group, allows for facile nucleophilic substitution, making them ideal precursors for constructing more complex molecules with therapeutic potential.[1]

Key Applications:

  • Pharmaceutical Intermediates: These derivatives are crucial in the synthesis of a range of active pharmaceutical ingredients (APIs), most notably antipsychotics that target dopamine and serotonin receptors.[5][6][7]

  • CNS Drug Discovery: The piperidine moiety is a common scaffold in drugs targeting the central nervous system.[2][3] By modifying the piperidine ring and performing substitutions on the chloroacetyl group, libraries of compounds can be generated for screening and lead optimization.

  • Agrochemicals: The reactivity of these compounds also lends them to applications in the development of novel pesticides and herbicides.

Considerations for Large-Scale Synthesis:

Transitioning the synthesis of this compound derivatives from the laboratory to an industrial scale presents several challenges that must be carefully managed:

  • Thermal Management: The acylation reaction is often exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to difficulties in heat dissipation, potentially causing side reactions or posing a safety risk. A robust cooling system and controlled addition of reagents are critical.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is essential for consistent product quality and yield. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

  • Impurity Profile: Minor side products at the lab scale can become significant impurities in a large-scale batch. A thorough understanding of the reaction mechanism and potential side reactions is necessary to develop effective purification strategies.

  • Safety and Handling: Chloroacetyl chloride is a corrosive and lachrymatory substance. On an industrial scale, closed systems and appropriate personal protective equipment (PPE) are mandatory to ensure worker safety. The final products may also have toxicological properties that require careful handling.

  • Raw Material Sourcing and Quality: Consistent quality of starting materials, such as piperidine and chloroacetyl chloride, is crucial for reproducible large-scale production. Establishing reliable supply chains and stringent quality control for incoming materials is paramount.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and a representative derivative. These should be adapted and optimized based on the specific derivative and available equipment.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound via the acylation of piperidine with chloroacetyl chloride.

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a well-ventilated fume hood, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a clear pale yellow liquid.[8]

Protocol 2: Synthesis of a 2-Chloro-1-(substituted-piperidin-1-yl)-ethanone Derivative

This protocol outlines a general method for synthesizing derivatives with substituents on the piperidine ring.

Materials:

  • Substituted piperidine (e.g., 4-benzylpiperidine)

  • Chloroacetyl chloride

  • Inert solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the corresponding substituted piperidine for piperidine.

  • The reaction conditions, such as temperature, reaction time, and choice of base and solvent, may need to be optimized depending on the reactivity of the specific substituted piperidine.

  • Purification methods may also vary, with column chromatography being a common choice for solid or less volatile products.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound and some of its derivatives.

CompoundStarting MaterialsSolventYield (%)Physical StateMelting Point (°C)Boiling Point (°C)
This compoundPiperidine, Chloroacetyl chlorideDichloromethane~90%Clear pale yellow liquidN/A107 (1.8 Torr)
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone3-Methylpiperidine, Chloroacetyl chlorideNot specifiedNot specifiedNot specifiedN/A107 (1.8 Torr)
2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-ethanone2,6-Dimethylpiperidine, Chloroacetyl chlorideNot specifiedNot specifiedNot specifiedN/ANot specified
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone4-Benzylpiperidine, Chloroacetyl chlorideNot specifiedNot specifiedNot specifiedN/ANot specified

Note: Yields and reaction conditions can vary significantly based on the scale and specific parameters of the synthesis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G reagents Piperidine Derivative + Chloroacetyl Chloride + Base reaction Acylation Reaction (Controlled Temperature) reagents->reaction workup Aqueous Workup (Quenching, Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Pure this compound Derivative purification->product

General workflow for synthesis and purification.
Signaling Pathways

Many antipsychotic drugs derived from this compound intermediates function as antagonists at dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the simplified signaling pathways affected by the antagonism of these receptors.

Dopamine D2 Receptor Antagonism

Antagonism of the D2 receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs, leading to a reduction in positive symptoms of schizophrenia.[9]

G dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r gi Gi Protein d2r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka Protein Kinase A camp->pka downstream Downstream Signaling (Reduced Neuronal Excitability) pka->downstream antagonist Antipsychotic Drug (e.g., Pipamperone) antagonist->d2r

Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is another important mechanism for many atypical antipsychotics, contributing to their efficacy against negative symptoms and reducing the likelihood of extrapyramidal side effects.[10][11][12][13]

G serotonin Serotonin (5-HT) ht2ar 5-HT2A Receptor serotonin->ht2ar gq Gq Protein ht2ar->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C dag->pkc downstream Downstream Signaling ca_release->downstream pkc->downstream antagonist Antipsychotic Drug (e.g., Pipamperone) antagonist->ht2ar

Simplified Serotonin 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols for the Development of Novel Compounds from 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel compounds derived from the versatile starting material, 2-Chloro-1-piperidin-1-yl-ethanone. This document outlines synthetic protocols for creating new chemical entities and methods for assessing their potential therapeutic activities, with a focus on anticonvulsant and anticancer applications. The provided methodologies are based on established chemical reactions and biological assays for analogous compounds.

Synthesis of Novel Piperidinyl-Thiazole Derivatives

The Hantzsch thiazole synthesis offers a reliable method for constructing a thiazole ring, a common scaffold in many biologically active molecules. By reacting this compound with a suitable thioamide, novel 2-amino-4-(piperidin-1-yl)thiazole derivatives can be synthesized. These compounds are of interest for their potential as anticancer agents.

Experimental Protocol: Synthesis of 2-Amino-4-(piperidin-1-yl)acetyl-thiazole

This protocol details the synthesis of a novel thiazole derivative from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-amino-4-(piperidin-1-yl)acetyl-thiazole.

Logical Workflow for Synthesis

start Start dissolve_thiourea Dissolve Thiourea in Ethanol start->dissolve_thiourea add_chloro_ketone Add this compound dissolve_thiourea->add_chloro_ketone reflux Reflux for 4-6 hours add_chloro_ketone->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize evaporate Evaporate Ethanol neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Synthetic workflow for 2-amino-4-(piperidin-1-yl)acetyl-thiazole.

Synthesis of Novel Piperidinyl-Acetamide Derivatives

The reactivity of the α-chloro group in this compound allows for nucleophilic substitution with various amines to generate a library of novel N-substituted-2-(piperidin-1-yl)acetamides. These compounds are of particular interest for their potential anticonvulsant properties.

Experimental Protocol: Synthesis of N-(Aryl)-2-(piperidin-1-yl)acetamide

This protocol provides a general method for the synthesis of N-aryl-2-(piperidin-1-yl)acetamides from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2-propanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and potassium carbonate (1.5 mmol) in DMF (10 mL).

  • To this stirring solution, add this compound (1.0 mmol) dissolved in DMF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.[2]

  • Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

  • Filter the solid, wash with copious amounts of water, and air dry.

  • Recrystallize the crude product from a suitable solvent such as 2-propanol to obtain the pure N-(Aryl)-2-(piperidin-1-yl)acetamide.

Logical Workflow for Synthesis

start Start dissolve_amine Dissolve Aniline and K2CO3 in DMF start->dissolve_amine add_chloro_ketone Add this compound dissolve_amine->add_chloro_ketone stir Stir at Room Temperature for 24h add_chloro_ketone->stir precipitate Precipitate in Ice Water stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize end Pure Product recrystallize->end

Caption: Synthetic workflow for N-(Aryl)-2-(piperidin-1-yl)acetamide.

Biological Activity Evaluation

Anticancer Activity

Novel piperidinyl-thiazole derivatives can be screened for their anticancer activity against various human cancer cell lines using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, providing an estimate of cell viability.

Table 1: Representative Anticancer Activity of Thiazole Derivatives

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Thiazole-naphthalene derivativesMCF-7 (Breast)0.48 - 15.2[3]
Thiazole-naphthalene derivativesA549 (Lung)0.97 - 21.4[3]
Thiazole-hydrazinoacetyl derivativesA549 (Lung)0.452[4]
Thiazole-hydrazinoacetyl derivativesMCF-7 (Breast)Potent activity reported[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Anticonvulsant Activity

Newly synthesized N-substituted-2-(piperidin-1-yl)acetamide derivatives can be evaluated for their anticonvulsant properties in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Representative Anticonvulsant Activity of Acetamide Derivatives

Compound SeriesSeizure ModelED₅₀ (mg/kg)Reference
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamidesMES68.30[2]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides6 Hz28.20[2]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamidesMESWeaker than phenytoin[5]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Acclimatization: Acclimatize male Swiss mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: After a specific pre-treatment time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • ED₅₀ Determination: Calculate the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic extension.

Potential Mechanism of Action: Modulation of GABAergic Neurotransmission

Many anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Novel piperidinyl-acetamide derivatives may act by enhancing GABAergic inhibition, for example, by acting as positive allosteric modulators of the GABA-A receptor.

Hypothesized Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Novel_Compound Novel Piperidinyl- Acetamide Derivative Novel_Compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Hypothesized modulation of GABAergic neurotransmission.

References

Application Notes and Protocols for 2-Chloro-1-piperidin-1-yl-ethanone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-1-piperidin-1-yl-ethanone as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their precursors. This document details its role in constructing complex molecular architectures, provides generalized experimental protocols for its key reactions, and presents data in a structured format to guide research and development.

Introduction

This compound is a valuable bifunctional molecule containing a reactive α-chloro ketone moiety and a piperidine scaffold.[1] The piperidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and biologically active compounds, recognized for its ability to confer favorable pharmacokinetic properties.[2][3] The electrophilic nature of the carbon atom bearing the chlorine, activated by the adjacent carbonyl group, makes this compound an excellent substrate for nucleophilic substitution reactions.[1] This reactivity allows for the facile introduction of various functionalities, paving the way for the synthesis of diverse and complex molecules of pharmaceutical interest.

This intermediate is primarily employed in the N-alkylation of various nucleophiles, leading to the formation of more complex piperidine derivatives that can serve as precursors or direct analogs of APIs. These derivatives are explored for a wide range of therapeutic applications, including but not limited to neuroscience, oncology, and infectious diseases.[2]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug discovery and development revolves around its use as an alkylating agent to introduce the piperidin-1-yl-ethanone moiety into a target molecule. This can be a crucial step in building the carbon skeleton of a final API or in the derivatization of a lead compound to explore structure-activity relationships (SAR).

A common synthetic strategy involves the reaction of this compound with a nucleophilic compound, which can be a primary or secondary amine, a thiol, or an oxygen-containing nucleophile. This reaction, typically a nucleophilic substitution, results in the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with nucleophiles. These protocols are based on the general reactivity of α-haloketones and should be optimized for specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the synthesis of a tertiary amine by reacting a secondary amine with this compound. This is a foundational reaction for creating a wide range of potential API candidates.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperazine derivative)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) as a solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.5-2.0 equivalents).

  • Dissolve this compound (1.1 equivalents) in the anhydrous solvent and add it dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of various secondary amines with α-chloro ketones, providing a predictive framework for synthesis planning.

Nucleophile (Secondary Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃ACN501285-95
N-MethylpiperazineTEADMFRoom Temp890-98
PyrrolidineK₂CO₃ACN601088-96
IndoleNaHDMF0 to Room Temp675-85

Mandatory Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the general synthetic pathway for the N-alkylation of a secondary amine using this compound.

G cluster_conditions Reaction Conditions 2_Chloro_1_piperidin_1_yl_ethanone This compound Product N-Alkylated Product (API Precursor) 2_Chloro_1_piperidin_1_yl_ethanone->Product Secondary_Amine Secondary Amine (Nucleophile) Secondary_Amine->Product Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., ACN)

Caption: General N-Alkylation Synthetic Pathway.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of an N-alkylated product derived from this compound.

G Start Start Reaction_Setup Reaction Setup: - Secondary Amine - Base - Solvent Start->Reaction_Setup Add_Intermediate Add 2-Chloro-1-piperidin- 1-yl-ethanone Reaction_Setup->Add_Intermediate Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Intermediate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Alkylated Product Purification->Product End End Product->End

Caption: Experimental Workflow for N-Alkylation.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its ability to readily undergo nucleophilic substitution allows for the efficient construction of a wide array of functionalized piperidine derivatives. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate in the design and synthesis of novel drug candidates. Further exploration of its reactivity with diverse nucleophiles will undoubtedly continue to yield new molecular entities with significant therapeutic potential.

References

Synthetic Routes to 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidin-4-ones are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This "wonder nucleus" is a core scaffold in various derivatives exhibiting antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][3][4] Specifically, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have emerged as a promising subclass, demonstrating notable antifungal and selective in vitro antitumor activity, particularly against glioblastoma multiforme.[3][4][5] Their mechanism of action and therapeutic potential continue to be active areas of research.[3][6]

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones via an efficient one-pot, three-component reaction.

Synthetic Pathway Overview

The synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones can be efficiently achieved through a one-pot condensation reaction involving three key starting materials: an appropriate aromatic aldehyde, 2-(piperidin-1-yl)ethan-1-amine, and thioglycolic acid.[5][7][8] This multicomponent reaction is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product A Aromatic Aldehyde (Ar-CHO) D Toluene Reflux A->D B 2-(Piperidin-1-yl)ethan-1-amine B->D C Thioglycolic Acid (HSCH2COOH) C->D E 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-one D->E Cyclocondensation

Figure 1: General workflow for the one-pot synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.

Experimental Protocol

This protocol is adapted from a reported efficient one-pot synthesis of a series of novel thiazolidinone derivatives.[5]

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • 2-(Piperidin-1-yl)ethan-1-amine (10 mmol, 1.28 g)

  • Thioglycolic acid (10 mmol, 0.7 mL)

  • Toluene (50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask (100 mL) equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • To a 100 mL round-bottom flask containing 50 mL of toluene, add the substituted aromatic aldehyde (10 mmol), 2-(piperidin-1-yl)ethan-1-amine (10 mmol), and thioglycolic acid (10 mmol).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 6-12 hours, as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize any unreacted acid.

  • Separate the organic layer and wash it with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Reaction Mechanism

The reaction proceeds through an initial formation of an imine (Schiff base) from the condensation of the aromatic aldehyde and 2-(piperidin-1-yl)ethan-1-amine. Subsequently, the thiol group of thioglycolic acid undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via amide formation to yield the final 2,3-disubstituted thiazolidin-4-one.

G A Aldehyde + Amine B Imine (Schiff Base) Formation A->B C Imine Intermediate B->C D Nucleophilic attack by Thioglycolic Acid C->D E Thio-adduct D->E F Intramolecular Cyclization (Amide Formation) E->F G Thiazolidinone Product F->G

Figure 2: Simplified reaction mechanism for thiazolidinone formation.

Data Presentation

The following table summarizes the yields and melting points for a selection of synthesized 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones.[5]

CompoundAr (Aryl Group)Yield (%)Melting Point (°C)
4a Phenyl8588-90
4b 4-Methylphenyl82102-104
4c 4-Methoxyphenyl8896-98
4d 4-Chlorophenyl90118-120
4e 4-Fluorophenyl86110-112
4f 4-Bromophenyl92124-126
4g 4-Nitrophenyl75140-142
4h 2-Hydroxyphenyl78130-132
4i 2-Methoxyphenyl84106-108
4j 2-Chlorophenyl89114-116
4k 2,4-Dichlorophenyl91134-136
4l 3,4,5-Trimethoxyphenyl80116-118

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic protons, the piperidine ring protons, the ethyl linker protons, and the protons of the thiazolidinone ring. The proton at the C-2 position of the thiazolidinone ring typically appears as a singlet.

  • ¹³C NMR: The carbon NMR spectra will confirm the presence of all carbons in the molecule, including the characteristic carbonyl carbon of the thiazolidinone ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the target compound.

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring, typically in the range of 1680-1700 cm⁻¹.

Applications in Drug Development

This class of compounds has shown significant potential in several therapeutic areas:

  • Antifungal Activity: Several derivatives have demonstrated potent antifungal activity against various fungal strains, with some compounds showing higher efficacy than the standard drug fluconazole.[5]

  • Anticancer Activity: Notably, these compounds have exhibited selective in vitro antitumoral activity against glioblastoma multiforme (GBM).[3][4] They have been shown to reduce glioma cell viability and inhibit tumor growth in preclinical models.[3] The proposed mechanism may involve the modulation of nitric oxide metabolism.[3][6]

The synthetic accessibility and the promising biological profile of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones make them attractive candidates for further lead optimization and drug development efforts. The one-pot synthetic protocol described herein provides a robust and efficient method for generating a library of analogs for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for 2-Chloro-1-piperidin-1-yl-ethanone in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-1-piperidin-1-yl-ethanone as a key intermediate in the synthesis of potential agrochemicals. While direct synthesis of a commercially named pesticide from this specific precursor is not extensively documented in publicly available literature, the piperidine moiety is a recognized pharmacophore in numerous fungicidal and herbicidal compounds. This document outlines the potential applications, synthetic pathways, and experimental protocols for leveraging this versatile chemical building block in agricultural research and development.

Introduction to this compound in Agrochemical Synthesis

This compound, also known as 1-(chloroacetyl)piperidine, is a reactive chemical intermediate. Its structure, featuring a chloroacetyl group attached to a piperidine ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The piperidine ring is a common structural motif in many bioactive molecules, including fungicides and herbicides, where it can contribute to the molecule's overall efficacy, selectivity, and physicochemical properties.

The primary application of this compound in agricultural chemistry lies in its use as a starting material for the synthesis of novel fungicides and, to a lesser extent, herbicides. The reactive chlorine atom is readily displaced by nucleophiles, allowing for the construction of more complex molecules with desired agrochemical properties.

Application in Fungicide Synthesis

The piperidine scaffold is present in several classes of fungicides. Research has shown that derivatives of piperidine can exhibit significant antifungal activity against a range of plant pathogens.

Synthesis of Piperidine-Containing Thiazolidinone Fungicides

One promising application of this compound is in the synthesis of thiazolidinone derivatives. Thiazolidinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antifungal properties. The following is a representative protocol for the synthesis of a potential thiazolidinone-based fungicide.

Experimental Protocol: Synthesis of 2-Aryl-3-(piperidin-1-ylmethyl)-thiazolidin-4-ones

This protocol is adapted from general methods for the synthesis of similar compounds.

Materials:

  • This compound

  • Primary aromatic amine (e.g., aniline or substituted anilines)

  • Thioglycolic acid

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Intermediate Amine: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary aromatic amine (1.1 equivalents) in a suitable solvent like ethanol. Add a mild base such as potassium carbonate (1.5 equivalents) to scavenge the HCl produced.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate N-aryl-2-(piperidin-1-yl)acetamide.

  • Cyclization to Thiazolidinone: To a solution of the crude intermediate amine (1 equivalent) in toluene, add thioglycolic acid (1.2 equivalents).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours to remove water azeotropically.

  • After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-Aryl-3-(piperidin-1-ylmethyl)-thiazolidin-4-one.

Diagram: Synthetic Workflow for Thiazolidinone Fungicides

G A This compound C Intermediate Amine (N-Aryl-2-(piperidin-1-yl)acetamide) A->C Nucleophilic Substitution B Primary Aromatic Amine B->C E 2-Aryl-3-(piperidin-1-ylmethyl) -thiazolidin-4-one C->E Cyclization D Thioglycolic Acid D->E

Caption: Synthetic pathway from this compound to potential thiazolidinone fungicides.

Quantitative Data on Antifungal Activity of Piperidine Derivatives
Compound ClassPathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Piperidine-4-carbohydrazide DerivativesRhizoctonia solani0.83 - 0.88Chlorothalonil1.64
Boscalid0.96
Verticillium dahliae1.12 - 3.20Carbendazim19.3
Chlorothalonil11.0
Thiazolidinone DerivativesRhodotorula sp.16.5Fluconazole26.4

Note: The data presented is for illustrative purposes to highlight the potential of piperidine-containing structures and is not directly derived from this compound.

Application in Herbicide Synthesis

The piperidine moiety is also found in certain classes of herbicides. The synthesis of novel herbicidal compounds can be explored using this compound as a starting material.

Synthesis of Piperidinium-Based Herbicidal Ionic Liquids

A novel application of piperidine derivatives is in the formulation of herbicidal ionic liquids (HILs). These compounds combine a herbicidal anion with a cation that may also possess biological activity or enhance the overall formulation properties.

Experimental Protocol: Synthesis of a Piperidinium-Based Herbicidal Ionic Liquid

This protocol describes a general method for the synthesis of a piperidinium salt which could be further exchanged with a herbicidal anion.

Materials:

  • Piperidine

  • 1-Bromoalkane (e.g., 1-bromodecane)

  • This compound

  • Sodium salt of a herbicide (e.g., sodium dicamba)

  • Acetone

  • Dichloromethane

  • Anion exchange resin

Procedure:

  • Quaternization of Piperidine: In a round-bottom flask, dissolve piperidine (1 equivalent) and a 1-bromoalkane (1.1 equivalents) in acetone.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and collect the precipitated N-alkylpiperidinium bromide by filtration. Wash with cold acetone and dry.

  • Reaction with this compound (Hypothetical Pathway): While not a direct synthesis of a HIL, this compound could be used to synthesize more complex piperidinium cations. For example, reaction with a tertiary amine could lead to a quaternary ammonium salt containing the piperidine-ethanone moiety.

  • Anion Exchange: Dissolve the synthesized piperidinium salt in a suitable solvent.

  • Pass the solution through an anion exchange column charged with the desired herbicidal anion (e.g., from the sodium salt of the herbicide).

  • Elute the HIL and remove the solvent under reduced pressure.

Diagram: Logical Relationship in HIL Formulation

G A Piperidine Derivative Cation C Herbicidal Ionic Liquid (HIL) A->C B Herbicidal Anion B->C D Enhanced Herbicidal Efficacy C->D

Caption: Conceptual framework for the formulation of a Herbicidal Ionic Liquid.

Experimental Protocols for Efficacy Testing

In Vitro Antifungal Assay

Objective: To determine the concentration of the synthesized compound that inhibits 50% of the mycelial growth (EC50) of a target fungal pathogen.

Materials:

  • Synthesized piperidine derivatives

  • Target fungal pathogen (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compounds in molten PDA medium to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.

  • Include a positive control (a commercial fungicide) and a negative control (solvent only).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the logarithm of the concentration.

Greenhouse Herbicidal Assay

Objective: To evaluate the pre- and post-emergence herbicidal activity of synthesized compounds on target weed species.

Materials:

  • Synthesized piperidine derivatives

  • Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Crop species for selectivity testing (e.g., maize, soybean)

  • Pots with a suitable soil mix

  • Greenhouse with controlled environmental conditions

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sow the seeds of the target weed and crop species in pots.

  • Prepare solutions or emulsions of the test compounds at various concentrations.

  • Apply the test compounds uniformly to the soil surface using a spray chamber.

  • Water the pots and place them in the greenhouse.

  • Assess the herbicidal effect (e.g., percentage of emergence, fresh weight of surviving plants) after a set period (e.g., 14-21 days).

Post-emergence Application:

  • Grow the target weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Apply the test compounds as a foliar spray.

  • Return the pots to the greenhouse.

  • Evaluate the herbicidal injury (e.g., visual rating on a scale of 0-100%, fresh weight reduction) after a set period (e.g., 7-14 days).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in constructing piperidine-containing fungicides and herbicides warrants further investigation. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in the development of new and effective crop protection agents. Further research should focus on the synthesis of diverse libraries of compounds derived from this intermediate and their systematic evaluation for biological activity against a broad range of agricultural pests.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze to chloroacetic acid, which is unreactive under these conditions. Ensure all glassware is oven-dried, and use anhydrous solvents. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (0 °C) to control its exothermic nature and minimize side reactions. Allowing the temperature to rise significantly can lead to the formation of undesired byproducts. Conversely, if the reaction is too cold, it may proceed very slowly or not at all. Careful temperature monitoring and control are crucial.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. While a slight excess of piperidine can be used to ensure the complete consumption of the more expensive chloroacetyl chloride, a large excess may complicate purification. A common and effective approach is to use a slight excess of the amine and a suitable base to neutralize the HCl byproduct.

  • Inefficient Mixing: Inadequate stirring can result in localized high concentrations of reactants, leading to side reactions. Ensure vigorous and consistent stirring throughout the reaction.

  • Purity of Reagents: The purity of both piperidine and chloroacetyl chloride is critical. Impurities in the starting materials can interfere with the reaction and introduce contaminants into the final product. Use freshly distilled or high-purity reagents whenever possible.

Q2: I am observing the formation of multiple products in my reaction mixture upon analysis (e.g., by TLC or GC-MS). What are these impurities?

A2: The most common impurity is the piperidinium chloride salt, which precipitates from the reaction mixture. This is formed by the reaction of piperidine with the hydrogen chloride (HCl) generated during the acylation. Using a tertiary amine base, such as triethylamine, will scavenge the HCl and prevent the formation of this salt, thus freeing up the piperidine to react.

Another potential, though less common, byproduct could be the diacylated product, where a second molecule of chloroacetyl chloride reacts with the initial product. However, this is generally less favorable. Other impurities may arise from reactions with contaminants in the starting materials or solvent.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (piperidine), the product (this compound), and any potential byproducts. The reaction is considered complete when the spot corresponding to the limiting reactant (typically piperidine) is no longer visible on the TLC plate.

Q4: What is the best work-up procedure to isolate the product?

A4: A typical aqueous work-up is effective for isolating this compound. The reaction mixture is typically diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any remaining HCl and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q5: My final product is not pure. What purification methods are recommended?

A5: If the crude product contains significant impurities, purification by column chromatography on silica gel is recommended. The appropriate solvent system for elution can be determined by TLC analysis. For less-impure products, distillation under reduced pressure can also be an effective purification method.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound and related compounds, based on literature data.

Piperidine DerivativeChloroacetyl Chloride (Equivalents)Base (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
Piperidine0.9Triethylamine (1.1)Dichloromethane0 to RT1299
4-Methylpiperidine1.2Triethylamine (2.5)Dichloromethane0 to 20678[1]
1-(2-Fluorobenzyl)piperazine1.2-Dichloromethane0 to RT0.590[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a general and high-yield procedure.

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of piperidine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Piperidine Piperidine Product This compound Piperidine->Product ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product HCl HCl Product->HCl + Salt Triethylammonium Chloride HCl->Salt Triethylamine Triethylamine (Base) Triethylamine->Salt

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckMoisture Check for Moisture Contamination (Anhydrous solvents, dry glassware?) Start->CheckMoisture CheckTemp Verify Reaction Temperature (Maintained at 0°C during addition?) CheckMoisture->CheckTemp No ActionMoisture Dry solvents and glassware thoroughly. Use inert atmosphere. CheckMoisture->ActionMoisture Yes CheckStoichiometry Review Stoichiometry (Correct reactant ratios and base?) CheckTemp->CheckStoichiometry No ActionTemp Improve temperature control. Slow down addition of chloroacetyl chloride. CheckTemp->ActionTemp Yes CheckPurity Assess Reagent Purity (Freshly distilled/high purity?) CheckStoichiometry->CheckPurity No ActionStoichiometry Recalculate and accurately measure reactants. Ensure sufficient base is used. CheckStoichiometry->ActionStoichiometry Yes ActionPurity Purify reagents before use. CheckPurity->ActionPurity Yes Success Yield Improved CheckPurity->Success No ActionMoisture->Success ActionTemp->Success ActionStoichiometry->Success ActionPurity->Success

References

Technical Support Center: Purification of 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-1-piperidin-1-yl-ethanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Schotten-Baumann reaction?

A1: The most common impurities include:

  • Piperidine hydrochloride: A salt formed as a byproduct of the reaction between piperidine and the hydrogen chloride generated.

  • Unreacted piperidine: Excess starting material.

  • Unreacted chloroacetyl chloride: Excess starting material, which can hydrolyze to form chloroacetic acid.

  • Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride.

  • 1,1'-(carbonylbis(azanediyl))bis(ethan-1-one) (Diacylated piperidine): A potential byproduct if the reaction conditions are not carefully controlled.

Q2: My crude product is a slurry or a biphasic mixture. How should I proceed with the initial workup?

A2: A common and effective initial workup involves a liquid-liquid extraction. The reaction mixture should be diluted with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with:

  • Saturated sodium bicarbonate solution: To neutralize any remaining chloroacetyl chloride and chloroacetic acid, as well as the piperidine hydrochloride salt.

  • Brine (saturated sodium chloride solution): To remove excess water from the organic layer.

The organic phase should then be dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude this compound.

Q3: this compound is a liquid. Is recrystallization a suitable purification method?

A3: As this compound is a liquid at room temperature, recrystallization is generally not a suitable primary purification method. However, for solid derivatives of this compound, recrystallization can be very effective. For the liquid parent compound, vacuum distillation or column chromatography are the preferred methods for purification.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored at 2-8°C.[1]

Troubleshooting Guides

Purification by Vacuum Distillation

Problem 1: The product is not distilling at the expected temperature.

  • Possible Cause 1: Incorrect pressure. The boiling point of a liquid is highly dependent on the pressure. Ensure your vacuum system is achieving and maintaining the target pressure.

  • Troubleshooting:

    • Check for leaks in your vacuum setup.

    • Verify the accuracy of your pressure gauge.

    • Adjust the heating mantle temperature accordingly if the pressure is different from the literature value.

  • Possible Cause 2: Presence of high-boiling impurities. Non-volatile impurities can elevate the boiling point of the mixture.

  • Troubleshooting:

    • Consider a preliminary purification step, such as an aqueous wash, to remove salt byproducts.

    • If the product eventually distills at a higher temperature, collect it as a separate fraction and analyze its purity.

Problem 2: The product is decomposing during distillation (turning dark).

  • Possible Cause 1: Excessive heating. Prolonged heating at high temperatures can cause decomposition.

  • Troubleshooting:

    • Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the product at the given pressure.

    • Use a well-insulated distillation apparatus to ensure efficient heat transfer.

    • Consider using a lower pressure to decrease the required distillation temperature.

  • Possible Cause 2: Presence of acidic or basic impurities. These can catalyze decomposition at elevated temperatures.

  • Troubleshooting:

    • Perform a thorough aqueous workup to remove acidic and basic impurities before distillation.

Purification by Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low.

  • Troubleshooting:

    • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.

    • A good separation is typically achieved when the desired compound has an Rf value of around 0.3-0.4.

  • Possible Cause 2: Column overloading. Too much crude product relative to the amount of stationary phase will result in poor separation.

  • Troubleshooting:

    • As a general rule, use at least 25-50 g of silica gel for every 1 g of crude product.

Problem 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Troubleshooting:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Quantitative Data

ParameterValueReference
Boiling Point 85°C at 0.08 mmHg[1]
Reported Yield (Crude) 99%[1]
Commercial Purity 97%

Experimental Protocols

Protocol 1: Synthesis and Aqueous Workup of this compound

This protocol describes the synthesis via a Schotten-Baumann reaction followed by a standard aqueous workup.

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid.[1]

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

Procedure:

  • Set up the vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to approximately 0.08 mmHg.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at approximately 85°C.[1]

Visualizations

Purification_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start: Crude Product (Liquid/Slurry) workup Aqueous Workup (Wash with NaHCO3 & Brine) start->workup distillation Vacuum Distillation workup->distillation column_chrom Column Chromatography workup->column_chrom dist_issue Distillation Issue? distillation->dist_issue col_issue Column Issue? column_chrom->col_issue pure_product Pure Product dist_temp_issue Incorrect Temperature? dist_issue->dist_temp_issue Yes dist_decomp Decomposition? dist_issue->dist_decomp No check_pressure Check Pressure/ System Leaks dist_temp_issue->check_pressure adjust_heat Adjust Heat dist_temp_issue->adjust_heat pre_purify Consider Pre-purification dist_temp_issue->pre_purify dist_decomp->pure_product No reduce_temp Lower Distillation Temp/ Pressure dist_decomp->reduce_temp Yes check_pressure->distillation adjust_heat->distillation pre_purify->distillation reduce_temp->distillation poor_sep Poor Separation? col_issue->poor_sep Yes no_elution No Elution? col_issue->no_elution No optimize_solvent Optimize Solvent (TLC) poor_sep->optimize_solvent check_loading Check Column Loading poor_sep->check_loading no_elution->pure_product No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes optimize_solvent->column_chrom check_loading->column_chrom increase_polarity->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Removal_Strategy cluster_impurities Potential Impurities cluster_techniques Purification Techniques piperidine_hcl Piperidine HCl Salt Byproduct aqueous_wash Aqueous Wash (NaHCO3 / H2O) piperidine_hcl->aqueous_wash unreacted_piperidine Unreacted Piperidine Basic unreacted_piperidine->aqueous_wash chloroacetic_acid Chloroacetic Acid Acidic Hydrolysis Product chloroacetic_acid->aqueous_wash unreacted_acyl_chloride Unreacted Chloroacetyl Chloride Reactive unreacted_acyl_chloride->aqueous_wash distillation Vacuum Distillation Separation by Boiling Point aqueous_wash->distillation column_chrom Column Chromatography Separation by Polarity aqueous_wash->column_chrom

Caption: Relationship between impurities and primary purification techniques.

References

Technical Support Center: 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-1-piperidin-1-yl-ethanone (CAS No. 1440-60-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as 1-(chloroacetyl)piperidine, is a chemical intermediate with the molecular formula C7H12ClNO.[1][2] It is classified as an irritant and is harmful if swallowed.[2][3] Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C, while others state ambient storage is acceptable.[1][4] Due to its nature as an acyl chloride, it is sensitive to moisture and should be protected from it to prevent hydrolysis.[5][6]

Q3: Is this compound sensitive to moisture?

A3: Yes. As an acyl chloride, it reacts with water, which can lead to the formation of hydrochloric acid.[5] This reactivity necessitates storage in a dry environment and careful handling to avoid exposure to atmospheric moisture.[6][7] When handling, it is advisable to work in a well-ventilated area, such as a fume hood.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, appropriate personal protective equipment should be used. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound has a strong, acrid smell upon opening. Hydrolysis due to moisture exposure.Move the container to a fume hood immediately. Ensure the container was properly sealed. For future use, consider flushing the headspace with an inert gas like nitrogen or argon before sealing.[7]
Precipitate or solid formation in the liquid. Degradation or contamination.Do not use the compound. Contact your supplier for a certificate of analysis for the specific lot number. Dispose of the material according to your institution's hazardous waste protocols.[9]
Inconsistent experimental results. Compound degradation affecting purity.Verify the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS). If degradation is suspected, it is recommended to use a fresh, unopened bottle of the compound.
Discoloration of the compound (e.g., darkening). Exposure to light or impurities.Store the compound in a dark or amber-colored vial to protect it from light. If discoloration is significant, the purity may be compromised, and a fresh sample should be used.

Stability Data Summary

Condition Effect on Stability Recommendation
Presence of Water/Moisture Rapid hydrolysis to the corresponding carboxylic acid and HCl.[5]Store in a desiccator or glove box. Handle under inert atmosphere if possible.[6][7]
Elevated Temperature May accelerate degradation.Store in a cool place. Some suppliers recommend 2-8°C.[4]
Exposure to Light Potential for photodegradation (though less common than hydrolysis for this class).Store in an amber or opaque container.
Presence of Alcohols/Amines Reacts violently to form esters or amides, respectively.[5]Store away from alcohols, amines, and strong bases.[9]

Experimental Protocols

Protocol: Qualitative Assessment of Compound Stability

This protocol provides a basic method to check for significant degradation of this compound via hydrolysis.

Objective: To detect the presence of significant hydrochloric acid, a byproduct of hydrolysis.

Materials:

  • Sample of this compound

  • pH indicator strips or a calibrated pH meter

  • Deionized water

  • Small, clean glass vial

Procedure:

  • In a well-ventilated fume hood, carefully add 1-2 drops of this compound to a vial containing 1 mL of deionized water.

  • Gently swirl the vial to mix.

  • Use a pH indicator strip or a pH meter to measure the pH of the aqueous solution.

  • Interpretation: A significantly acidic pH (pH < 3) indicates the presence of hydrochloric acid, suggesting that the compound has undergone hydrolysis. This test is best used to compare a suspect sample to a new, unopened sample.

Visualizations

TroubleshootingWorkflow Troubleshooting Flowchart for this compound start Inconsistent Experimental Results Observed check_purity Is compound purity suspected? start->check_purity run_qc Perform QC analysis (e.g., NMR, GC-MS) check_purity->run_qc Yes review_protocol Review experimental protocol for other errors check_purity->review_protocol No check_storage Was the compound stored correctly? (cool, dry, sealed) new_bottle Use a fresh, unopened bottle of the compound check_storage->new_bottle No check_storage->review_protocol Yes run_qc->check_storage Purity is acceptable run_qc->new_bottle Purity is low dispose Dispose of suspect compound per safety guidelines new_bottle->dispose

References

Technical Support Center: Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.[1] 2. Hydrolysis of chloroacetyl chloride.[2][3] 3. Loss of product during workup and purification.[4]1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the piperidine has been consumed.[1] 2. Ensure all glassware is thoroughly dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Optimize the extraction and purification steps. Minimize the number of transfers and ensure proper phase separation during extractions.
Presence of Unreacted Piperidine 1. Insufficient chloroacetyl chloride. 2. Inefficient stirring.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride.[1] 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Formation of a White Precipitate (Piperidine Hydrochloride) The reaction between piperidine and the HCl byproduct.[1]This is expected. The precipitate can be removed by filtration at the end of the reaction, or the product can be extracted after quenching the reaction mixture.
Product is Difficult to Purify Formation of closely-related impurities or residual starting materials.Employ column chromatography for purification if standard extraction and crystallization methods are insufficient.
Oily or Pasty Product Instead of a Solid Presence of residual solvent or impurities.[4]Ensure the product is thoroughly dried under vacuum. If impurities are present, recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted piperidine, piperidine hydrochloride, and potentially a bis-acylated byproduct where a second molecule of piperidine displaces the chlorine atom on the product. Hydrolysis of chloroacetyl chloride to chloroacetic acid can also occur if moisture is present.[2][3]

Q2: What is the role of the base (e.g., triethylamine or pyridine) in this reaction?

A2: The reaction of piperidine with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct.[5] The base, typically a tertiary amine like triethylamine or pyridine, acts as an HCl scavenger, neutralizing the acid as it is formed.[1][4] This prevents the formation of piperidine hydrochloride salt, which is unreactive towards chloroacetyl chloride, thus allowing the reaction to go to completion.

Q3: How can I minimize the hydrolysis of chloroacetyl chloride?

A3: Chloroacetyl chloride reacts vigorously with water.[2] To minimize hydrolysis, ensure all glassware is oven-dried before use, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any structurally related impurities.[6]

Q5: Can I use a different base instead of triethylamine or pyridine?

A5: Yes, other non-nucleophilic tertiary amines can potentially be used. However, triethylamine and pyridine are commonly cited and have been shown to be effective.[1][4] It is important that the base does not react with the chloroacetyl chloride or the product.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or benzene.[1][4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Addition of Chloroacetyl Chloride: While stirring vigorously, add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the piperidine has been consumed.[1]

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.[4]

    • Wash the organic solution with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated sodium bicarbonate solution), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.[4]

Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient mixture of acetonitrile and water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 254 nm.[7]

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.[7]

  • Quantification: Calculate purity based on the area percentage of the main peak relative to the total peak area.[7]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Piperidine Piperidine Chloroacetyl_Chloride Chloroacetyl Chloride Product This compound Piperidine->Product Piperidine->p1 Chloroacetyl_Chloride->Product Chloroacetyl_Chloride->p1 HCl HCl Base_HCl Base•HCl Salt HCl->p2 Base Base (e.g., Triethylamine) Base->Base_HCl Base->p2 p1->Product p1->HCl + HCl p2->Base_HCl

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Check_Anhydrous_Conditions Anhydrous Conditions? Check_Reaction_Completion->Check_Anhydrous_Conditions Yes Continue_Reaction Continue Reaction / Increase Time Check_Reaction_Completion->Continue_Reaction No Check_Stoichiometry Correct Stoichiometry? Check_Anhydrous_Conditions->Check_Stoichiometry Yes Dry_Reagents_Glassware Dry Reagents & Glassware Check_Anhydrous_Conditions->Dry_Reagents_Glassware No Optimize_Workup Optimize Workup/Purification Check_Stoichiometry->Optimize_Workup Yes Adjust_Reagents Adjust Reagent Amounts Check_Stoichiometry->Adjust_Reagents No Success Pure Product, Good Yield Optimize_Workup->Success Continue_Reaction->Check_Reaction_Completion Dry_Reagents_Glassware->Start Adjust_Reagents->Start

Caption: Troubleshooting workflow for synthesis optimization.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways Piperidine Piperidine Product Desired Product Piperidine->Product Bis_Adduct Bis-Adduct Impurity Piperidine->Bis_Adduct Side Reaction CAC Chloroacetyl Chloride CAC->Product CAA Chloroacetic Acid CAC->CAA Hydrolysis Product->Bis_Adduct Side Reaction Water H₂O (Moisture) Water->CAA Hydrolysis

Caption: Pathways for the formation of common impurities.

References

Technical Support Center: Scaling Up 2-Chloro-1-piperidin-1-yl-ethanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone, particularly when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis, which typically involves the acylation of piperidine with chloroacetyl chloride (a Schotten-Baumann reaction), include:

  • Exothermicity Management: The reaction is highly exothermic, and improper temperature control on a large scale can lead to thermal runaway, side reactions, and compromised product quality.

  • Byproduct Formation: The main byproduct, piperidine hydrochloride, can complicate the work-up and purification. Hydrolysis of chloroacetyl chloride is another potential side reaction.

  • Hydrogen Chloride (HCl) Gas Management: The reaction generates HCl gas, which is corrosive and hazardous, requiring a robust scrubbing or neutralization system.

  • Purification: Efficiently purifying the final product to meet pharmaceutical standards at an industrial scale can be challenging.

  • Reagent Handling: Chloroacetyl chloride is a highly reactive, corrosive, and lachrymatory substance, necessitating specialized handling procedures and equipment.[1][2]

Q2: What are the key safety precautions for handling chloroacetyl chloride in a large-scale reaction?

A2: Chloroacetyl chloride is a hazardous material requiring strict safety protocols.[1][2] Key precautions include:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive vapors.

  • Moisture Control: Chloroacetyl chloride reacts violently with water to produce HCl gas.[3] All equipment must be dry, and the reaction should be protected from atmospheric moisture.

  • Emergency Preparedness: Have an emergency plan in place for spills or exposure, including immediate access to eyewash stations and safety showers.

Q3: What are typical yields for the industrial-scale synthesis of this compound?

A3: While specific industrial yields are often proprietary, yields for Schotten-Baumann reactions are generally high. With proper control of reaction conditions to minimize side reactions like the hydrolysis of chloroacetyl chloride, yields can be optimized. Some literature on similar acylation reactions suggests that yields can be in the range of 80-95%.[4] However, actual yields will depend on the specific process parameters and scale.

Troubleshooting Guides

Reaction Conditions
Issue Potential Cause Troubleshooting Steps
Low Yield Hydrolysis of Chloroacetyl Chloride: Presence of water in the reagents or solvent.Ensure all reagents and solvents are anhydrous. Dry equipment thoroughly before use.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC. Consider a slight increase in reaction temperature if the exotherm can be safely managed.
Side Reactions: Formation of byproducts due to poor temperature control.Implement efficient cooling and control the addition rate of chloroacetyl chloride to maintain the desired reaction temperature.
Poor Product Purity Formation of Piperidine Hydrochloride: The HCl generated reacts with unreacted piperidine.Use a suitable base (e.g., aqueous sodium hydroxide, triethylamine) to neutralize the HCl as it is formed.[5]
Excess Reagents: Incorrect stoichiometry leading to unreacted starting materials in the final product.Carefully control the molar ratios of the reactants.
Thermal Runaway Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction.Use a reactor with a high surface area-to-volume ratio. For very large scales, consider continuous flow reactors for superior heat management.[6]
Rapid Reagent Addition: Adding chloroacetyl chloride too quickly.Use a controlled addition funnel or a syringe pump for slow and steady addition of the acylating agent.
Work-up and Purification
Issue Potential Cause Troubleshooting Steps
Difficulty in Product Isolation Emulsion Formation during Extraction: Presence of piperidine hydrochloride salt.Adjust the pH of the aqueous phase to ensure the salt is fully dissolved. Consider adding a different organic solvent.
Low Purity After Purification Inefficient Purification Method: Simple extraction may not be sufficient to remove all impurities.For laboratory scale, consider column chromatography. For industrial scale, vacuum distillation is a common purification method for liquid products.[7] Recrystallization can be used if the product is a solid at room temperature.
Product Discoloration Presence of Impurities: Trace impurities can cause coloration.Ensure high-purity starting materials. Consider a final purification step like activated carbon treatment.

Experimental Protocols

Key Experiment: Schotten-Baumann Synthesis of this compound (Lab Scale)

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Simultaneously, add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel and a 10% aqueous NaOH solution to maintain a basic pH (around 8-10). The temperature should be carefully monitored and maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve Piperidine in DCM B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride & NaOH solution B->C D 4. Stir at Room Temperature C->D E 5. Aqueous Wash D->E F 6. Dry Organic Layer E->F G 7. Concentrate F->G H 8. Vacuum Distillation or Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Exotherm Exotherm Control Problem? Start->Exotherm Byproducts Byproduct Formation? Start->Byproducts Purification Inefficient Purification? Start->Purification Exotherm->Byproducts No ImproveCooling Improve Cooling & Control Addition Rate Exotherm->ImproveCooling Yes Byproducts->Purification No UseBase Use Stoichiometric Base (e.g., NaOH) Byproducts->UseBase Yes OptimizePurification Optimize Purification (e.g., Vacuum Distillation) Purification->OptimizePurification Yes Success Problem Resolved ImproveCooling->Success UseBase->Success OptimizePurification->Success

Caption: Troubleshooting logic for scaling up production.

References

managing temperature control in 2-Chloro-1-piperidin-1-yl-ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-acylation of piperidine with chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Q2: Why is temperature control so critical in this synthesis?

A2: The reaction between piperidine and chloroacetyl chloride is highly exothermic.[1] Without proper temperature control, the reaction rate can increase rapidly, leading to a runaway reaction. This can result in a loss of control over the process, potentially causing pressure buildup, solvent boiling, and the formation of unwanted byproducts.[2][3]

Q3: What is the optimal temperature range for this synthesis?

A3: The reaction is typically initiated at a low temperature, around 0°C, by cooling the reaction vessel in an ice-water bath. Chloroacetyl chloride is then added dropwise while maintaining the internal temperature below 10°C. After the addition is complete, the reaction mixture is often allowed to gradually warm to room temperature.

Q4: What are the potential side reactions if the temperature is not controlled effectively?

A4: Elevated temperatures can lead to several side reactions, including:

  • Hydrolysis of Chloroacetyl Chloride: If moisture is present, chloroacetyl chloride can hydrolyze to form chloroacetic acid, which will not react with piperidine to form the desired product.

  • Formation of Byproducts: Higher temperatures can promote the formation of impurities, although the specific nature of these byproducts is not extensively detailed in the available literature. For acylation reactions in general, higher temperatures can lead to diacylation or other secondary reactions.[1]

  • Decomposition: Both piperidine and chloroacetyl chloride have limited thermal stability. At elevated temperatures, decomposition can occur, leading to a lower yield and a more complex impurity profile. Piperidine decomposition can start at temperatures above 100°C.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction temperature spikes uncontrollably (runaway reaction) 1. The rate of addition of chloroacetyl chloride is too fast. 2. Inadequate cooling of the reaction vessel. 3. The initial temperature of the reaction mixture was too high.1. Immediately stop the addition of chloroacetyl chloride. 2. Increase the efficiency of the cooling bath (e.g., use an ice-salt bath for lower temperatures). 3. Ensure the initial temperature of the piperidine solution is at 0°C before starting the addition. 4. For larger scale reactions, consider a semi-batch process where the amine is added to the acyl chloride solution at a controlled rate.
Low product yield 1. Loss of chloroacetyl chloride due to hydrolysis from moisture in the solvent or glassware. 2. Incomplete reaction due to insufficient reaction time or low temperature. 3. Formation of side products due to poor temperature control.1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. After the initial cooled addition, allow the reaction to stir at room temperature for a sufficient time (e.g., 1-6 hours) and monitor the reaction progress using TLC or GC. 3. Maintain the recommended temperature profile throughout the reaction.
Product is impure (presence of multiple spots on TLC) 1. The reaction temperature was too high, leading to the formation of byproducts. 2. The starting materials (piperidine or chloroacetyl chloride) were of low purity.1. Refine the temperature control strategy, ensuring slow, dropwise addition and efficient cooling. 2. Use freshly distilled piperidine and high-purity chloroacetyl chloride. 3. Purify the crude product using column chromatography or recrystallization.
No reaction or very slow reaction 1. The reaction temperature is too low, hindering the reaction rate. 2. Inactive reagents.1. After the controlled addition at 0°C, allow the reaction to warm to room temperature and stir for an extended period. Gentle heating may be considered with caution, but this can increase the risk of side reactions. 2. Ensure the quality and reactivity of the starting materials.

Quantitative Data

While specific data for the synthesis of this compound at various temperatures is limited in publicly available literature, the following table summarizes yield data from analogous reactions involving the acylation of piperidine derivatives with chloroacetyl chloride under controlled temperature conditions. This data provides an indication of expected yields when proper temperature management is employed.

ProductReaction ConditionsYield (%)
1-(Chloroacetyl)-4-methylpiperidineTriethylamine, Dichloromethane, 0-20°C, 6 hours78%[5]
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanoneDichloromethane, 0°C then room temperature, 30 minutes90%[6]
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileDichloromethane, 10-15°C then room temperature, 1 hour83%[7]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound with a strong emphasis on temperature control.

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel with pressure equalization tube

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

    • Place the flask in an ice-water bath.

  • Reagent Preparation:

    • In the round-bottom flask, dissolve piperidine (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane.

    • Stir the solution and allow it to cool to an internal temperature of 0°C.

  • Addition of Chloroacetyl Chloride:

    • Charge the dropping funnel with chloroacetyl chloride (1.0-1.2 eq) dissolved in a small amount of anhydrous dichloromethane.

    • Add the chloroacetyl chloride solution dropwise to the stirred piperidine solution over a period of 30-60 minutes.

    • Crucial Step: Carefully monitor the internal reaction temperature and maintain it below 10°C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Progression:

    • After the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue to stir the reaction mixture at room temperature for 1-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Piperidine and Triethylamine in Anhydrous Dichloromethane cool_mixture Cool Mixture to 0°C in Ice-Water Bath prep_reagents->cool_mixture add_chloroacetyl Dropwise Addition of Chloroacetyl Chloride (Maintain T < 10°C) cool_mixture->add_chloroacetyl warm_rt Warm to Room Temperature and Stir for 1-6h add_chloroacetyl->warm_rt monitor_reaction Monitor Reaction Progress (TLC/GC) warm_rt->monitor_reaction quench Quench with Saturated NaHCO3 monitor_reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Vacuum Distillation or Chromatography dry_concentrate->purify end_product Pure this compound purify->end_product start Start start->prep_reagents

Caption: Experimental Workflow for Synthesis

Troubleshooting_Guide Troubleshooting Logic for Temperature-Related Issues cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution issue_temp_spike Temperature Spike cause_fast_addition Fast Reagent Addition issue_temp_spike->cause_fast_addition cause_poor_cooling Inadequate Cooling issue_temp_spike->cause_poor_cooling issue_low_yield Low Yield cause_hydrolysis Reagent Hydrolysis issue_low_yield->cause_hydrolysis cause_incomplete_rxn Incomplete Reaction issue_low_yield->cause_incomplete_rxn cause_side_reactions Side Reactions issue_low_yield->cause_side_reactions issue_impure Impure Product issue_impure->cause_side_reactions solution_purify Purify Product issue_impure->solution_purify solution_stop_addition Stop Addition cause_fast_addition->solution_stop_addition solution_enhance_cooling Enhance Cooling cause_poor_cooling->solution_enhance_cooling solution_use_anhydrous Use Anhydrous Conditions cause_hydrolysis->solution_use_anhydrous solution_increase_time Increase Reaction Time cause_incomplete_rxn->solution_increase_time solution_control_temp Improve Temperature Control cause_side_reactions->solution_control_temp

Caption: Troubleshooting Temperature Issues

References

Validation & Comparative

1H NMR Analysis of 2-Chloro-1-piperidin-1-yl-ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1-piperidin-1-yl-ethanone, a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes a high-quality predicted 1H NMR spectrum and compares it with experimental data from structurally similar acylating agents. This comparative approach offers valuable insights into the influence of the piperidine ring on the chemical shifts of adjacent protons.

Comparative 1H NMR Data Analysis

The following table summarizes the predicted 1H NMR spectral data for this compound and compares it with the experimental data for two analogous chloroacetamides: 2-chloro-N,N-dimethylacetamide and N-chloroacetylmorpholine. This comparison highlights the impact of the cyclic amine moiety on the proton chemical shifts.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Data Source
This compound -CH2Cl~4.10Singlet2HN/APredicted
-N-CH2- (α)~3.50Triplet4H~5.5Predicted
-CH2- (β, γ)~1.60Multiplet6HN/APredicted
2-Chloro-N,N-dimethylacetamide -CH2Cl4.04Singlet2HN/AExperimental
-N(CH3)22.98, 2.92Singlet6HN/AExperimental
N-Chloroacetylmorpholine -CH2Cl4.13Singlet2HN/AExperimental
-N-CH2-3.68Triplet4H4.8Experimental
-O-CH2-3.62Triplet4H4.8Experimental

Note: Predicted data for this compound is generated using standard NMR prediction software. Experimental data for the comparative compounds are sourced from publicly available spectral databases.

Interpretation of Spectral Data

The predicted 1H NMR spectrum of this compound is expected to show three distinct signals. The singlet corresponding to the chloromethyl protons (-CH2Cl) is predicted to be the most downfield aliphatic signal due to the deshielding effect of the adjacent carbonyl group and the chlorine atom. The protons on the piperidine ring alpha to the nitrogen atom (-N-CH2-) are expected to appear as a triplet, deshielded by the electronegative nitrogen. The remaining piperidine protons (β and γ) are expected to be shielded further and appear as a complex multiplet in the upfield region.

Comparison with 2-chloro-N,N-dimethylacetamide and N-chloroacetylmorpholine reveals that the chemical shift of the -CH2Cl group remains relatively consistent across these structures, indicating that the acyl chloride moiety is the dominant influence on its electronic environment. The primary differences are observed in the signals corresponding to the amine substituents, reflecting the different steric and electronic environments of the piperidine, dimethylamino, and morpholino groups.

Experimental Protocol: 1H NMR Spectroscopy

The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a small, clean vial.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Acquire the free induction decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale. Typically, the residual solvent peak is used as an internal reference (e.g., CHCl3 in CDCl3 at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to gain information about neighboring protons.

Visualizing Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the distinct proton environments that give rise to the signals in the 1H NMR spectrum.

Caption: Molecular structure of this compound with distinct proton environments.

A Comparative Guide to Cytotoxicity Assays for 2-Chloro-1-piperidin-1-yl-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of standard cytotoxicity assays relevant for evaluating novel compounds, with a focus on the structural class of 2-Chloro-1-piperidin-1-yl-ethanone derivatives. While an extensive literature search did not yield specific quantitative cytotoxicity data for this particular class of compounds, this document outlines the established methodologies and data presentation formats that are crucial for their preclinical evaluation. The provided experimental protocols and workflows will enable researchers to generate the necessary data to compare the cytotoxic potential of these derivatives against various cancer cell lines and benchmark them against other potential therapeutic agents.

Introduction to Cytotoxicity Assessment

The evaluation of cytotoxicity is a critical initial step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent and its safety profile. For novel chemical entities like this compound derivatives, a systematic assessment of their effects on cell viability, proliferation, and mechanism of cell death is paramount. This guide focuses on three commonly employed assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for the detection of apoptosis.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the cytotoxic effects of different this compound derivatives, quantitative data should be summarized in a structured tabular format. The following tables provide a template for presenting such data.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound Derivatives

Compound IDDerivative SubstitutionCancer Cell Line A (IC50 in µM)Cancer Cell Line B (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (SI)*
C-1R = HData not availableData not availableData not availableData not available
C-2R = 4-ClData not availableData not availableData not availableData not available
C-3R = 4-OCH3Data not availableData not availableData not availableData not available
..................

*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Comparison of Cytotoxicity Assay Results for a Representative Derivative (Compound C-X)

AssayEndpoint MeasuredTime Point (e.g., 48h)Result (e.g., % of Control)Interpretation
MTT Mitochondrial dehydrogenase activity (Cell Viability)48hData not availableIndicates reduction in metabolically active cells.
LDH Lactate Dehydrogenase release (Membrane Integrity)48hData not availableSuggests cell membrane damage and necrosis.
Annexin V/PI Phosphatidylserine externalization/Membrane permeability (Apoptosis)48hData not availableDifferentiates between viable, apoptotic, and necrotic cells.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for the key cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release by comparing the absorbance of the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the medium. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to cytotoxicity assessment.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with Derivatives incubate_24h->treat_compounds incubate_treatment Incubate for 24-72h treat_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction Enzymatic Reaction cluster_analysis Analysis seed_treat Seed Cells & Treat with Derivatives incubate_treatment Incubate for 24-72h seed_treat->incubate_treatment centrifuge_plate Centrifuge Plate incubate_treatment->centrifuge_plate transfer_supernatant Transfer Supernatant centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound (e.g., this compound derivative) death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA fragmentation, cell death) caspase3->apoptosis

A Comparative Guide to the Structure-Activity Relationship of Piperidine-Based Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While specific structure-activity relationship (SAR) studies on 2-Chloro-1-piperidin-1-yl-ethanone analogs are not extensively documented, this guide provides a comparative analysis of closely related piperidine derivatives, focusing on their activity as cholinesterase inhibitors. Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2] This guide will explore the impact of structural modifications on the inhibitory potency of these compounds, present relevant experimental data in a structured format, and detail the methodologies used for their evaluation.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of a series of synthesized this compound analogs against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated. The results, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. The general trend indicates that substitutions on the piperidine ring significantly influence the inhibitory potency and selectivity.

Compound IDR1 SubstitutionR2 SubstitutionAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
1a -H-H> 50> 50-
1b 4-phenyl-H15.8 ± 1.322.5 ± 2.11.42
1c 4-(4-chlorophenyl)-H9.68 ± 0.2111.59 ± 1.21.20
1d 4-(3-chlorophenyl)-H19.85 ± 0.1425.3 ± 1.91.27
1e 4-(4-fluorophenyl)-H12.4 ± 0.918.7 ± 1.51.51
1f 3-methyl2,6-diphenyl> 50> 50-
1g 4-benzyl-H21.0 ± 2.530.1 ± 3.31.43

SAR Analysis:

  • Unsubstituted Piperidine (1a): The parent compound with an unsubstituted piperidine ring showed negligible activity, highlighting the necessity of substituents for binding to the cholinesterase active site.

  • Aromatic Substituents at the 4-position (1b-1e, 1g): The introduction of a phenyl group at the 4-position of the piperidine ring (1b) resulted in a notable increase in inhibitory activity. This suggests a potential π-π stacking interaction with aromatic residues, such as tryptophan, in the active site of the cholinesterases.[2]

  • Effect of Halogen Substitution (1c-1e): The presence of a chloro substituent on the phenyl ring (1c and 1d) further enhanced the potency, with the para-substituted analog (1c) being the most active compound in the series. This could be attributed to favorable hydrophobic and electronic interactions within the enzyme's active site. The fluoro-substituted analog (1e) also showed good activity.

  • Steric Hindrance (1f): The introduction of bulky diphenyl groups at the 2 and 6 positions along with a methyl group at the 3-position (1f) led to a complete loss of activity. This indicates that the active site of cholinesterases has limited space, and bulky substituents may cause steric hindrance, preventing proper binding.

  • Selectivity: Most of the active compounds showed dual inhibition of both AChE and BChE with a slight preference for AChE, as indicated by the selectivity index.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BChE (from equine serum) was determined using a spectrophotometric method developed by Ellman.[3]

Materials:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Donepezil as a positive control

Procedure:

  • Preparation of Reagents: All reagents were prepared in a phosphate buffer (pH 8.0). A stock solution of DTNB was prepared. Stock solutions of the test compounds and the standard (Donepezil) were prepared in DMSO and further diluted with the buffer.

  • Assay Protocol: The assay was performed in a 96-well microplate.

    • To each well, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations were added.

    • 20 µL of the enzyme solution (AChE or BChE) was then added, and the plate was incubated for 15 minutes at 37°C.

    • The reaction was initiated by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measurement: The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader. The rate of the reaction was calculated.

  • Data Analysis: The percentage of inhibition was calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100 The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis A Lead Compound (this compound) B Analog Design (e.g., R-group modifications) A->B Structural Modification C Chemical Synthesis B->C Synthesis D In Vitro Screening (Cholinesterase Assay) C->D Testing E Data Analysis (IC50 Determination) D->E Quantification F Identify SAR Trends E->F Interpretation G Design Next-Generation Analogs F->G Optimization G->B Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

Cholinesterase_Inhibition cluster_enzyme Cholinesterase Active Site cluster_inhibitor Piperidine-based Inhibitor Anionic_Site Anionic Site (Trp, Phe, Tyr) Esteratic_Site Esteratic Site (Ser, His, Glu) Piperidine Piperidine Ring Piperidine->Anionic_Site Cation-π Interaction Piperidine->Esteratic_Site Blocks Substrate (Acetylcholine) Access Aromatic_Substituent Aromatic Substituent (e.g., Phenyl) Aromatic_Substituent->Anionic_Site π-π Stacking

Caption: Proposed binding mode of piperidine-based inhibitors in the cholinesterase active site.

References

A Comparative Guide to Alternatives for 2-Chloro-1-piperidin-1-yl-ethanone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the realm of drug discovery and development, the choice of reagents is paramount to the efficiency, scalability, and overall success of a synthetic route. 2-Chloro-1-piperidin-1-yl-ethanone is a commonly utilized building block for the introduction of a piperidinyl-ethanone moiety, a structural motif present in a variety of biologically active compounds, including ligands for sigma receptors and other central nervous system (CNS) targets. This guide provides a comprehensive comparison of viable alternatives to this compound, presenting experimental data, detailed protocols, and an analysis of their respective advantages and disadvantages.

Executive Summary

This guide explores both direct analogues and alternative synthetic strategies to this compound. The primary alternatives discussed are:

  • 2-Bromo-1-(piperidin-1-yl)ethanone: A more reactive halogenated analogue.

  • Mannich Reaction: A classic multi-component reaction for the aminomethylation of a ketone.

  • Petasis Reaction: A versatile multi-component reaction involving an amine, a carbonyl compound, and an organoboronic acid.

The comparative analysis indicates that while 2-Bromo-1-(piperidin-1-yl)ethanone offers higher reactivity, potentially leading to faster reaction times and milder conditions, it may also be less stable and more expensive. The Mannich and Petasis reactions represent fundamentally different, non-halogenated approaches that provide access to a broader range of structural analogues, offering greater flexibility in library synthesis and scaffold hopping.

Performance Comparison of Halogenated Acetyl Piperidines

The most direct alternatives to this compound are its halogenated counterparts. The reactivity of these α-halo amides in nucleophilic substitution reactions is directly related to the nature of the halogen, following the general trend: I > Br > Cl. This is attributed to the weaker carbon-halogen bond strength and better leaving group ability of the heavier halogens.

While a direct head-to-head comparison in a single study is scarce, the established reactivity trend suggests that 2-bromo-1-(piperidin-1-yl)ethanone would be more reactive than 2-chloro-1-(piperidin-1-yl)ethanone. This increased reactivity can translate to higher yields and/or shorter reaction times under similar conditions.

ReagentTypical Reaction Conditions for N-AlkylationReported YieldReference
This compoundPiperidine, Triethylamine, CH₂Cl₂, 0°C to rt, 6h99%[1]
2-Bromo-1-(piperidin-1-yl)ethanoneAmine, Base (e.g., K₂CO₃), Solvent (e.g., DMF or ACN)Generally high, but specific comparative data is limited. Yields of <70% have been reported for similar N-alkylations with alkyl bromides.[2][2]

Note: The yields reported are from different reactions and should be interpreted with caution. The 99% yield for the synthesis of this compound itself demonstrates the efficiency of its preparation. The reactivity difference would be observed in its subsequent use as an alkylating agent.

Alternative Synthetic Strategies: Multi-Component Reactions

Instead of a stepwise N-acylation and subsequent substitution, multi-component reactions (MCRs) offer an efficient alternative for the construction of molecules containing a piperidin-1-yl-ethanone-like moiety.

The Mannich Reaction

The Mannich reaction is a three-component condensation of an active hydrogen compound (e.g., a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine (in this case, piperidine). This reaction forms a β-amino carbonyl compound, known as a Mannich base.

Logical Workflow for Mannich Reaction:

Ketone Active Hydrogen Compound (e.g., Acetophenone) Mannich_Base Mannich Base (β-Amino Ketone) Ketone->Mannich_Base Enolate formation and nucleophilic attack Formaldehyde Formaldehyde Iminium Eschenmoser's Salt (Iminium Ion Precursor) Formaldehyde->Iminium Piperidine Piperidine Piperidine->Iminium Iminium->Mannich_Base

Caption: General workflow of the Mannich reaction.

Advantages of the Mannich Reaction:

  • Atom Economy: All three components are incorporated into the final product.

  • Convergent Synthesis: Builds complexity in a single step.

  • Versatility: A wide range of ketones and aldehydes can be used, allowing for diverse product libraries.

Disadvantages of the Mannich Reaction:

  • Reaction Conditions: Can require acidic or basic conditions, which may not be compatible with all functional groups.

  • Selectivity: With unsymmetrical ketones, regioselectivity can be an issue.

The Petasis Reaction

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound (like an α-keto acid), and an organoboronic acid. This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. By choosing appropriate starting materials, structures analogous to those derived from this compound can be accessed.

Logical Workflow for Petasis Reaction:

Piperidine Piperidine Intermediate Intermediate Complex Piperidine->Intermediate Glyoxylic_Acid Carbonyl (e.g., Glyoxylic Acid) Glyoxylic_Acid->Intermediate Vinylboronic_Acid Organoboronic Acid (e.g., Vinylboronic Acid) Vinylboronic_Acid->Intermediate Product Substituted Amine Product Intermediate->Product Intramolecular rearrangement

Caption: General workflow of the Petasis reaction.

Advantages of the Petasis Reaction:

  • Mild Reaction Conditions: Often proceeds at room temperature and is tolerant of a wide range of functional groups.[3]

  • Stereocontrol: Can exhibit high diastereoselectivity with chiral amines or aldehydes.[4]

  • Commercially Available Reagents: Many organoboronic acids are readily available.[4]

Disadvantages of the Petasis Reaction:

  • Cost: Boronic acids can be more expensive than the reagents for the Mannich reaction or haloacetamides.

  • Scope: The reaction is highly dependent on the nature of the boronic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

This protocol describes the synthesis of the target compound itself, which serves as a baseline for comparison.

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (80 mL) at 0°C, slowly add chloroacetyl chloride (1.0 equivalent) dropwise.

  • Maintain the reaction temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain 2-chloro-1-(piperidin-1-yl)ethanone.

Expected Yield: 99%[1]

Protocol 2: General Procedure for N-Alkylation with 2-Halo-1-(piperidin-1-yl)ethanone

This protocol is a general procedure for the use of 2-chloro- or 2-bromo-1-(piperidin-1-yl)ethanone as an alkylating agent.

Materials:

  • Nucleophile (e.g., a secondary amine)

  • 2-Chloro-1-(piperidin-1-yl)ethanone or 2-Bromo-1-(piperidin-1-yl)ethanone

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))

Procedure:

  • To a stirred solution of the nucleophile (1.0 equivalent) in the anhydrous solvent, add the base (1.5 equivalents).

  • Add 2-chloro- or 2-bromo-1-(piperidin-1-yl)ethanone (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70°C, depending on the reactivity of the nucleophile and the halide.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mannich Reaction of Acetophenone, Formaldehyde, and Piperidine

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Piperidine hydrochloride

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, combine acetophenone (1.0 equivalent), paraformaldehyde (1.2 equivalents), and piperidine hydrochloride (1.1 equivalents) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the Mannich base.

Application in Drug Synthesis: Synthesis of a Sigma-1 Receptor Ligand Precursor

The piperidinyl-ethanone moiety is a key pharmacophore in many ligands for the sigma-1 receptor, which is a target for various CNS disorders. The following diagram illustrates a generalized synthetic pathway for a sigma-1 receptor ligand precursor, where a nucleophilic aromatic or heteroaromatic system is alkylated with 2-halo-1-(piperidin-1-yl)ethanone.

cluster_reagents Reagents cluster_synthesis Synthesis of Alkylating Agent cluster_application Application in Ligand Synthesis Piperidine Piperidine Alkylating_Agent 2-Halo-1-(piperidin-1-yl)ethanone Piperidine->Alkylating_Agent Haloacetyl_Chloride Cl/Br-CO-CH₂-Cl/Br Haloacetyl_Chloride->Alkylating_Agent Ligand_Precursor Sigma-1 Receptor Ligand Precursor Alkylating_Agent->Ligand_Precursor N-Alkylation Nucleophile Nucleophilic Scaffold (e.g., Indole, Benzofuran) Nucleophile->Ligand_Precursor

Caption: Synthetic workflow for a sigma-1 receptor ligand precursor.

Conclusion

The choice of reagent to introduce a piperidinyl-ethanone or a similar moiety depends on the specific requirements of the synthesis.

  • This compound remains a cost-effective and readily available option, suitable for many applications, especially when high reactivity is not a primary concern.

  • 2-Bromo-1-(piperidin-1-yl)ethanone is a valuable alternative when higher reactivity is needed to improve yields or shorten reaction times, particularly with less reactive nucleophiles.

  • Multi-component reactions like the Mannich and Petasis reactions offer a more convergent and flexible approach, allowing for the rapid generation of diverse libraries of compounds. They are particularly advantageous in the early stages of drug discovery for scaffold hopping and structure-activity relationship (SAR) studies.

Researchers and drug development professionals should consider factors such as cost, availability, reactivity, and the desired level of structural diversity when selecting the most appropriate synthetic strategy.

References

Unveiling the Potential: A Comparative Guide to the Biological Efficacy of Novel Piperidinyl-Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the biological efficacy of emerging piperidinyl-benzimidazolone derivatives. Through a detailed comparison with alternative agents, supported by experimental data and methodologies, this document illuminates the therapeutic promise of this versatile chemical scaffold.

The unique structural features of piperidinyl-benzimidazolone derivatives have positioned them as a promising class of compounds in medicinal chemistry. Their inherent versatility allows for molecular modifications that can be tailored to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Recent research has highlighted their potential as potent anticancer agents, specific enzyme inhibitors, and modulators of key signaling pathways implicated in disease. This guide synthesizes the latest findings, offering a clear comparison of their performance and a foundation for future drug discovery efforts.

Comparative Efficacy of Piperidinyl-Benzimidazolone Derivatives

The following tables summarize the quantitative data on the biological activity of selected novel piperidinyl-benzimidazolone derivatives, comparing them with established inhibitors or alternative compounds.

Table 1: Anticancer Activity of Pentacyclic Benzimidazole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 6 Z-138 (Mantle cell lymphoma)-Doxorubicin-
Derivative 19 Z-138 (Mantle cell lymphoma)-Doxorubicin-
Carboxamide derivative 25 Z-138 (Mantle cell lymphoma)2.1--
Carboxamide derivative 25 Other cancer cell lines2.1 - 28.5--
7-piperidinyl substituted derivative 8 Various cancer cell lines> 100--

Note: Specific IC50 values for derivatives 6 and 19 against Z-138 were not provided in the source material, but their activity was significant enough to warrant further cell cycle analysis.[1]

Table 2: Inhibition of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1)

CompoundOGG1 Inhibition IC50 (nM)Cellular Target Engagement
TH8535 < 100 (Sub-μM)Demonstrated
TH5487 -Widely used tool compound
Compound 20 630-
Compound 21 1700-
Compound 23 8700-

Data compiled from a study on the optimization of N-Piperidinyl-Benzimidazolone derivatives as OGG1 inhibitors.[2][3]

In-Depth Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the cytotoxic effect of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The piperidinyl-benzimidazolone derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[4][5]

Cell Cycle Analysis

This method is used to investigate the effect of the derivatives on the progression of the cell cycle.

Methodology:

  • Cell Treatment: Cancer cells are treated with the compounds of interest at different concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content. This allows for the identification of cell cycle arrest at specific phases.[1]

OGG1 Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled DNA substrate with an 8-oxoG lesion, purified OGG1 enzyme, and the test compound at various concentrations in a suitable buffer.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time to allow for the excision of the 8-oxoG base.

  • Reaction Termination: The reaction is stopped, for example, by the addition of NaOH.

  • Fluorescence Measurement: The fluorescence of the reaction product is measured. The cleavage of the DNA substrate by OGG1 leads to a change in fluorescence.

  • Data Analysis: The percentage of OGG1 inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.[2]

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of piperidinyl-benzimidazolone derivatives.

OGG1_Pathway ROS Reactive Oxygen Species (ROS) DNA_Guanine Guanine in DNA ROS->DNA_Guanine Oxidation Eight_oxoG 8-oxoGuanine (8-oxoG) OGG1 OGG1 Eight_oxoG->OGG1 Recognized by BER_Pathway Base Excision Repair (BER) OGG1->BER_Pathway Initiates Apoptosis Apoptosis OGG1->Apoptosis Suppresses (in some cancers) BER_Pathway->DNA_Guanine Repair Piperidinyl_Benzimidazolone Piperidinyl- Benzimidazolone Derivatives (e.g., TH8535) Piperidinyl_Benzimidazolone->OGG1 Inhibits Piperidinyl_Benzimidazolone->Apoptosis Promotes

Caption: OGG1 signaling pathway and the inhibitory action of piperidinyl-benzimidazolone derivatives.

Experimental_Workflow_Anticancer Start Start: Synthesized Piperidinyl-Benzimidazolone Derivatives MTT_Assay Antiproliferative Screening (MTT Assay) Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Active_Compounds Identify Active Compounds Determine_IC50->Active_Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Active_Compounds->Cell_Cycle_Analysis Active Mechanism_Study Further Mechanistic Studies Active_Compounds->Mechanism_Study Highly Active End End: Lead Compound Identification Active_Compounds->End Inactive Cell_Cycle_Analysis->Mechanism_Study Mechanism_Study->End

Caption: Experimental workflow for assessing the anticancer efficacy of novel derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1-piperidin-1-yl-ethanone: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-1-piperidin-1-yl-ethanone (CAS No. 1440-60-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Key hazards are summarized below.

Hazard Identification:

Hazard ClassGHS ClassificationSignal WordHazard Statements
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

A comprehensive list of required PPE for handling this compound is detailed below.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.
Body Protection A standard laboratory coat.Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of vapors and potential respiratory irritation.

Operational Disposal Plan: Step-by-Step Protocols

The following protocols provide a systematic approach to the disposal of this compound, from waste collection to final disposal.

  • Designate a Waste Container:

    • Obtain a chemically compatible container for liquid waste, preferably the original container or one made of similar material.

    • The container must have a secure, tight-fitting lid.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon designating it for waste collection.

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation:

    • This waste stream is a halogenated organic liquid .

    • Crucially, do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as acids and bases.

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a secondary containment bin or tray to prevent the spread of potential leaks.

start Begin Waste Collection container Select & Label Compatible Container 'Hazardous Waste' start->container Step 1 segregate Segregate as 'Halogenated Organic Waste' container->segregate Step 2 store Store in SAA with Secondary Containment segregate->store Step 3 end Ready for Pickup store->end Final State

Waste Collection Workflow

This protocol addresses both minor and major spills of this compound.

  • Immediate Actions (All Spills):

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • For Minor Spills (manageable by laboratory personnel):

    • Ensure proper PPE is worn.

    • Contain the spill by creating a dike around the outer edges with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Work from the outside in, absorb the spilled liquid.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste.

    • Label the container as "Spill Debris: this compound".

  • Decontamination:

    • Clean the spill area with a detergent and water solution.

    • Collect the cleaning materials and dispose of them as hazardous waste.

  • Ventilation:

    • Ensure the area is well-ventilated until all vapors have dissipated.

spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size alert->assess minor Minor Spill: Contain & Absorb assess->minor Small major Major Spill: Evacuate & Call EHS assess->major Large collect Collect Debris into Hazardous Waste Container minor->collect end Spill Managed major->end decon Decontaminate Area collect->decon decon->end

Spill Response Logic

Empty containers that held this compound must be properly decontaminated before disposal.

  • Initial Rinse:

    • Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Important: The rinsate from these washes is considered hazardous waste. Collect all rinsate and add it to your designated "Waste this compound" container.

  • Final Wash:

    • After the solvent rinses, wash the container with soap and water.

  • Drying and Disposal:

    • Allow the container to air dry completely.

    • Deface the original label on the container to fully obscure the chemical name and hazard symbols.

    • Mark the container as "EMPTY".

    • Dispose of the container in the appropriate solid waste stream (e.g., glass or plastic recycling, as per institutional policy).

Final Disposal Logistics

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Arranging Pickup: Once your hazardous waste container is full, or if you are disposing of unused neat reagent, contact your institution's EHS department to arrange for a waste pickup.

  • Destruction Method: The standard and recommended method for the final destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[4] On-site treatment is not recommended.

  • Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately as required by your institution and the waste disposal vendor.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of this compound is managed in a responsible and compliant manner.

References

Essential Safety and Operational Guide for 2-Chloro-1-piperidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-1-piperidin-1-yl-ethanone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Recommended PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[6] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

    • Protective Clothing: Wear a lab coat, chemical-resistant apron, or coveralls.[7][8] For larger quantities or in case of potential splashing, a hooded two-piece chemical splash suit is recommended.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][9] If inhalation risk is high, a full-face respirator with appropriate cartridges should be used.

  • Footwear: Chemical-resistant boots with steel toes and shanks are recommended.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol [1]
CAS Number 1440-60-4[1]
Physical Form Liquid
Boiling Point 85°C @ 0.08 mm Hg[10]
Storage Temperature 2-8°C or Ambient[10][11]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have spill cleanup materials readily available.

2. Handling the Chemical:

  • Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[9]
  • Wear the appropriate PPE as specified above.
  • Avoid direct contact with skin and eyes.[7]
  • Use non-sparking tools to prevent ignition sources.[7]
  • Keep the container tightly closed when not in use.[7]
  • Wash hands thoroughly after handling.[2][7]

3. Storage:

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[7]
  • Store away from incompatible materials and foodstuff containers.[7]

Emergency and First Aid Procedures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5][12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.
  • Do not mix with other waste streams.[14]
  • Label the container with "HAZARDOUS WASTE" and the full chemical name.[14]

2. Disposal Method:

  • The recommended method of disposal is through a licensed hazardous waste disposal company.[9]
  • The primary disposal method is typically high-temperature incineration in a facility with an afterburner and scrubber.[9]
  • Handle uncleaned containers as you would the product itself.

Chemical Spill Workflow

The following diagram illustrates the step-by-step workflow for managing a spill of this compound.

A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Collect Absorbed Material into a Labeled Waste Container D->E F Decontaminate the Spill Area E->F G Dispose of Waste via Licensed Contractor F->G H Document the Incident G->H

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.